N-(3-oxodecanoyl)-L-homoserine lactone
Description
3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide has been reported in Aliivibrio fischeri and Azospirillum lipoferum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGIKEQVUKTKRR-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283875 | |
| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147795-40-2 | |
| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147795-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Central Regulator: N-(3-oxodecanoyl)-L-homoserine lactone in Pseudomonas aeruginosa Quorum Sensing
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence and collective behaviors through a sophisticated cell-to-cell communication system known as quorum sensing (QS). At the heart of this regulatory network lies N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a key autoinducer molecule. This technical guide provides an in-depth exploration of the multifaceted role of 3-oxo-C12-HSL in P. aeruginosa, detailing its synthesis, its interaction with the cognate receptor LasR, and its downstream regulatory effects on gene expression, virulence factor production, and biofilm formation. Furthermore, this document elucidates the intricate interplay between 3-oxo-C12-HSL and the host immune system, offering insights for the development of novel anti-virulence strategies. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research in this critical area.
Introduction: The LasI/LasR System - The Apex of P. aeruginosa Quorum Sensing
Pseudomonas aeruginosa employs a hierarchical quorum-sensing network to coordinate gene expression in a cell-density-dependent manner. This intricate system is comprised of at least three interconnected circuits: las, rhl, and pqs. The las system, considered the master regulator, is positioned at the top of this hierarchy and utilizes this compound (3-oxo-C12-HSL) as its signaling molecule.[1]
The canonical las system is composed of two key proteins: LasI, the synthase responsible for producing 3-oxo-C12-HSL, and LasR, a cytoplasmic receptor and transcriptional regulator.[2] As the bacterial population density increases, so does the concentration of 3-oxo-C12-HSL. Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates LasR.[2] This activated LasR-3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription.[3] A crucial aspect of this system is a positive feedback loop where the LasR-3-oxo-C12-HSL complex upregulates the transcription of lasI, leading to a rapid amplification of the QS signal.[4]
The Role of 3-oxo-C12-HSL in Virulence and Biofilm Formation
The activation of the LasR-3-oxo-C12-HSL signaling cascade triggers the expression of a vast arsenal of virulence factors that are critical for the pathogenesis of P. aeruginosa infections. These include exotoxins, proteases, and enzymes that contribute to tissue damage and immune evasion.[5]
Key virulence factors regulated by 3-oxo-C12-HSL include:
-
Elastase (LasB and LasA): These proteases degrade elastin, a key component of connective tissue, leading to tissue damage. LasB is also involved in the degradation of host immune components.[3]
-
Alkaline Protease: This enzyme contributes to the breakdown of host proteins.
-
Exotoxin A: A potent toxin that inhibits protein synthesis in eukaryotic cells.
-
Pyocyanin: A redox-active pigment that generates reactive oxygen species, causing oxidative stress and damage to host cells.[6]
Beyond individual virulence factors, 3-oxo-C12-HSL plays a pivotal role in the formation of biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. Biofilms provide a protected niche for bacteria, enhancing their resistance to antibiotics and host immune defenses. The las system, through 3-oxo-C12-HSL, influences multiple stages of biofilm development, from initial attachment to maturation and differentiation.[7][8]
Quantitative Data on 3-oxo-C12-HSL Signaling
The following tables summarize key quantitative data related to 3-oxo-C12-HSL in P. aeruginosa quorum sensing.
Table 1: Concentration of 3-oxo-C12-HSL in P. aeruginosa Cultures
| Condition | Concentration Range | Reference |
| Planktonic Cultures | Less than 1 to 22 nM in sputum of CF patients | [9] |
| Surface-grown Cultures | Higher levels than planktonic cells | [10] |
Table 2: Binding Affinity of 3-oxo-C12-HSL to LasR
| Parameter | Value | Method | Reference |
| Kd | 15 pM | Gel-shift DNA binding assay | [3] |
| K0.5 | 3.1 nM | Electrophoretic mobility shift assay (for QscR, a homolog) | [5] |
Table 3: Effective Concentrations of 3-oxo-C12-HSL for Biological Activity
| Biological Activity | Effective Concentration | Cell Type/System | Reference |
| Induction of IL-8 production | 100 µM | 16HBE human bronchial epithelial cells | [11] |
| Induction of apoptosis | 12.5–100 μM | RAW264.7 cells | [12] |
| Inhibition of LPS-induced inflammation | 6.25 µM | RAW264.7 cells | [13] |
| Induction of gene expression in biofilms | 1 µmol L⁻¹ | P. aeruginosa biofilms | [14] |
| Inhibition of S. epidermidis biofilm | 100 µM and 200 µM | Staphylococcus epidermidis | [15][16] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
Caption: Figure 1. The LasI/LasR Quorum Sensing Pathway.
Experimental Workflow: Biofilm Formation Assay
Caption: Figure 2. Workflow for Crystal Violet Biofilm Assay.
Experimental Protocols
Quantification of 3-oxo-C12-HSL using HPLC-MS
This protocol provides a general framework for the quantification of 3-oxo-C12-HSL from bacterial culture supernatants.
Materials:
-
P. aeruginosa culture
-
Ethyl acetate (acidified with 0.1% formic acid)
-
3-oxo-C12-HSL standard (Sigma-Aldrich)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
HPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole or Orbitrap)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Grow P. aeruginosa to the desired cell density.
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol.
-
-
HPLC-MS Analysis:
-
Prepare a standard curve of 3-oxo-C12-HSL in methanol.
-
Inject the reconstituted sample and standards onto the C18 column.
-
Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to elute the compounds.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of 3-oxo-C12-HSL and its characteristic fragment ions.
-
Quantify the amount of 3-oxo-C12-HSL in the sample by comparing its peak area to the standard curve.[2][17][18]
-
P. aeruginosa Biofilm Formation Assay (Crystal Violet Method)
This protocol describes a common method for quantifying static biofilm formation in a microtiter plate.[19][20]
Materials:
-
P. aeruginosa strain
-
Luria-Bertani (LB) broth or other suitable growth medium
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Plate reader
Procedure:
-
Inoculation and Biofilm Growth:
-
Grow an overnight culture of P. aeruginosa.
-
Dilute the overnight culture 1:100 in fresh medium.
-
Add 100 µL of the diluted culture to each well of a 96-well plate. Include media-only wells as a negative control.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
-
Staining:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with sterile water or phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate completely.
-
Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 550 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.[19][20]
-
Measurement of Virulence Factor Production
5.3.1. Elastase Activity Assay
Materials:
-
P. aeruginosa culture supernatant
-
Elastin-Congo Red (ECR)
-
Tris buffer (pH 7.5)
Procedure:
-
Grow P. aeruginosa in an appropriate medium and collect the cell-free supernatant by centrifugation.
-
Add a known volume of the supernatant to a solution of ECR in Tris buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 4-6 hours).
-
Stop the reaction by adding a precipitating agent (e.g., sodium phosphate).
-
Centrifuge to pellet the unhydrolyzed ECR.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.
5.3.2. Pyocyanin Quantification Assay
Materials:
-
P. aeruginosa culture
-
Chloroform
-
0.2 M HCl
Procedure:
-
Grow P. aeruginosa in a suitable medium (e.g., King's A medium).
-
Extract the culture with chloroform.
-
Transfer the chloroform layer (which contains the blue pyocyanin) to a fresh tube.
-
Back-extract the pyocyanin from the chloroform into 0.2 M HCl. The pyocyanin will turn pink in the acidic solution.
-
Measure the absorbance of the pink solution at 520 nm. The concentration of pyocyanin can be calculated using its molar extinction coefficient.[6][21]
Interaction of 3-oxo-C12-HSL with the Host
The influence of 3-oxo-C12-HSL extends beyond bacterial-bacterial communication; it is a potent modulator of the host immune response. This inter-kingdom signaling can have profound effects on the outcome of a P. aeruginosa infection. 3-oxo-C12-HSL can diffuse into mammalian cells and exert a range of effects, including the induction of pro-inflammatory cytokines like IL-8, and in some contexts, the suppression of inflammatory responses.[11][13] At higher concentrations, 3-oxo-C12-HSL has been shown to induce apoptosis in various immune cells, including macrophages and neutrophils, potentially impairing the host's ability to clear the infection.[9][12]
Conclusion and Future Directions
This compound is a linchpin in the regulatory network of P. aeruginosa, controlling a wide array of processes essential for its virulence and survival within a host. The intricate signaling pathways and the quantitative parameters governing its activity provide a wealth of targets for the development of novel anti-infective therapies. Strategies aimed at inhibiting the synthesis of 3-oxo-C12-HSL, blocking its interaction with LasR, or quenching the signal molecule itself hold significant promise as anti-virulence approaches. A deeper understanding of the complex interplay between 3-oxo-C12-HSL and the host immune system will be crucial for designing effective interventions that can disarm this formidable pathogen without exerting selective pressure for antibiotic resistance. Continued research into the precise molecular mechanisms of 3-oxo-C12-HSL signaling will undoubtedly pave the way for innovative therapeutic strategies to combat P. aeruginosa infections.
References
- 1. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling the modulation of Pseudomonas aeruginosa virulence and biofilm formation by selective histone deacetylase 6 inhibitors [frontiersin.org]
- 7. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 10. espace.inrs.ca [espace.inrs.ca]
- 11. researchgate.net [researchgate.net]
- 12. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
The Molecular Lever of Bacterial Command: A Technical Guide to N-(3-oxododecanoyl)-L-homoserine Lactone in Quorum Sensing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the mechanism of action of N-acyl homoserine lactones (AHLs), focusing on the well-characterized N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and its cognate receptor, LasR, in Pseudomonas aeruginosa. This system serves as a paradigm for understanding bacterial communication, or quorum sensing (QS), a process that governs the expression of virulence factors and biofilm formation in many pathogenic bacteria. This guide offers quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and therapeutic development.
While the query specified N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), the vast majority of detailed mechanistic research has been conducted on the closely related 3-oxo-C12-HSL in P. aeruginosa. The principles and methodologies described herein are largely applicable to the study of other long-chain 3-oxo-AHL signaling molecules.
The Core Signaling Pathway: The LasI/LasR Circuit
In P. aeruginosa, the Las quorum sensing system is a central regulator of virulence.[1] It consists of two key proteins: LasI, the synthase that produces the 3-oxo-C12-HSL signal molecule, and LasR, an intracellular transcriptional regulator that acts as the signal receptor.[2][3][4]
The mechanism proceeds as follows:
-
Synthesis: The LasI enzyme synthesizes 3-oxo-C12-HSL from acyl-carrier protein precursors.
-
Accumulation: As the bacterial population density increases, 3-oxo-C12-HSL accumulates in the environment, diffusing freely across the bacterial cell membrane.
-
Receptor Binding: Once a threshold concentration is reached, 3-oxo-C12-HSL binds to the N-terminal ligand-binding domain of the cytoplasmic LasR protein.[5][6]
-
Activation and Dimerization: Ligand binding induces a conformational change in LasR, causing it to dimerize. This activated complex is now capable of binding to specific DNA sequences.
-
DNA Binding: The LasR-AHL dimer binds to conserved palindromic DNA elements known as las boxes located in the promoter regions of target genes.
-
Transcriptional Regulation: This binding event recruits RNA polymerase, activating the transcription of hundreds of genes, including those for virulence factors like elastase (lasB), alkaline protease, and exotoxin A.[4] Crucially, the complex also upregulates the lasI gene, creating a positive feedback loop that rapidly amplifies the QS signal.[3][7]
Quantitative Data Presentation
Understanding the specific affinities and concentrations involved in the LasR-AHL interaction is critical for designing inhibitors and for quantitative modeling of the system.
| Parameter | Analyte | Value | Method | Reference |
| Binding Affinity (Kd) | LasR protein & 3-oxo-C12-HSL | ~1 µM | Isothermal Titration Calorimetry (ITC) | [2][8] |
| DNA Binding Affinity (Kd) | LasR-AHL & lasB operator 2 (OP2) | 8.9 pM | Electrophoretic Mobility Shift Assay (EMSA) | [7] |
| DNA Binding Affinity (Kd) | LasR-AHL & lasB operator 1 (OP1) | 160 pM | Electrophoretic Mobility Shift Assay (EMSA) | [7] |
| Effective Concentration | 3-oxo-C12-HSL in cell culture | 6.25 - 100 µM | Cell Viability & UPR Assays | [9] |
| Physiological Concentration | 3-oxo-C12-HSL in CF patient sputum | <1 to 22 nM | Bioassays | [10] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of 3-oxo-C12-HSL and LasR.
Isothermal Titration Calorimetry (ITC) for Ligand-Receptor Binding
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To quantify the binding affinity of 3-oxo-C12-HSL to purified LasR protein.
Methodology:
-
Protein Purification:
-
Express the lasR gene in an E. coli strain that does not produce endogenous AHLs.
-
Purify the LasR protein using affinity chromatography (e.g., His-tag or GST-tag purification).[4]
-
Perform dialysis to transfer the purified protein into the desired ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Determine the final protein concentration accurately using a spectrophotometer.
-
-
Ligand Preparation:
-
Dissolve synthetic 3-oxo-C12-HSL in the exact same dialysis buffer used for the protein to avoid heat of dilution artifacts. A stock solution is typically made in DMSO and then diluted into the final buffer.
-
-
ITC Experiment Setup:
-
Sample Cell: Fill the ITC sample cell (typically ~1.4 mL) with the purified LasR protein solution at a concentration of approximately 10-20 µM.
-
Syringe: Load the injection syringe (~250 µL) with the 3-oxo-C12-HSL solution at a concentration 10-15 times that of the protein (e.g., 150-300 µM).
-
Parameters: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 300 rpm), and injection parameters (e.g., one initial 1 µL injection followed by 25-30 injections of 10 µL each, spaced 180 seconds apart).
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield a plot of heat change per injection versus the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding model) to calculate the Kd, n, and ΔH.
-
Electrophoretic Mobility Shift Assay (EMSA) for Protein-DNA Interaction
EMSA (or gel shift assay) is used to detect the binding of a protein to a specific DNA sequence. The migration of a DNA fragment through a non-denaturing gel is retarded, or "shifted," when it is bound by a protein.
Objective: To demonstrate the specific binding of the activated LasR-AHL complex to the promoter region of a target gene like lasB.
Methodology:
-
Probe Preparation:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).[13]
-
Purified LasR protein (titrate concentrations, e.g., 0-200 pM).
-
3-oxo-C12-HSL (a concentration sufficient to saturate LasR, e.g., 5 µM).
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Labeled DNA probe (a low, fixed concentration, e.g., 10-20 fmol).
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to occur.[13]
-
-
Electrophoresis:
-
Prepare a native polyacrylamide gel (e.g., 5-6% TBE gel).[12][13]
-
Load the binding reactions into the wells alongside a "free probe" lane (containing only the labeled probe).
-
Run the gel at a constant voltage (e.g., 100-120 V) in a cold room or with a cooling system to prevent heat denaturation of the protein-DNA complex.[13]
-
-
Detection:
-
If using a biotinylated probe, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.[13]
-
If using a fluorescent probe, image the gel directly using an appropriate imager (e.g., LI-COR Odyssey).[12]
-
If using a radioactive probe, expose the gel to a phosphor screen or X-ray film.
-
A "shifted" band will appear in lanes with protein, representing the protein-DNA complex, which migrates slower than the free probe.
-
Reporter Gene Assay for In Vivo Gene Activation
Reporter assays measure the transcriptional activity of a promoter of interest by fusing it to a gene that produces an easily quantifiable signal (e.g., luciferase or β-galactosidase).
Objective: To quantify the dose-dependent activation of a LasR-controlled promoter by 3-oxo-C12-HSL.
Methodology:
-
Construct Preparation:
-
Clone the promoter region of a LasR target gene (e.g., lasB) upstream of a promoterless reporter gene (e.g., the luxCDABE operon for bioluminescence) in a suitable plasmid vector.
-
Co-transform this reporter plasmid along with a second plasmid constitutively expressing lasR into a bacterial host that does not produce its own AHLs (e.g., E. coli DH5α).
-
-
Assay Procedure:
-
Inoculate an overnight culture of the reporter strain.
-
Dilute the culture into fresh liquid medium in a 96-well microplate.
-
Add 3-oxo-C12-HSL to the wells in a serial dilution to achieve a range of final concentrations (e.g., 0 to 10 µM). Include a solvent control (e.g., DMSO).
-
Incubate the plate with shaking at 37°C for a set period (e.g., 4-6 hours) to allow for cell growth and reporter gene expression.
-
-
Signal Measurement:
-
Measure the optical density (OD600) of each well to normalize for cell number.
-
Measure the reporter signal. For a luciferase reporter, this is done by reading the luminescence in a plate reader.[14] No cell lysis is required.
-
For a β-galactosidase (lacZ) reporter, cells must be lysed and a substrate (e.g., ONPG) added before reading absorbance.
-
-
Data Analysis:
-
Normalize the reporter signal (e.g., luminescence) by the cell density (OD600).
-
Plot the normalized reporter activity against the concentration of 3-oxo-C12-HSL.
-
Fit the data to a dose-response curve to determine parameters like the EC50 (the concentration of AHL that produces 50% of the maximal response).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and characterization of Pseudomonas aeruginosa LasR expressed in acyl-homoserine lactone free Escherichia coli cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Purification and characterization of LasR as a DNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of N-3-oxododecanoyl homoserine lactone... | F1000Research [f1000research.com]
- 7. Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. licorbio.com [licorbio.com]
- 13. thesciencenotes.com [thesciencenotes.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
N-(3-oxodecanoyl)-L-homoserine lactone: A Technical Guide to its Role as an Autoinducer in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in the intricate communication system of many Gram-negative bacteria known as quorum sensing (QS). As a member of the N-acyl-homoserine lactone (AHL) class of autoinducers, 3-oxo-C10-HSL plays a pivotal role in regulating gene expression in response to cell population density. This allows bacterial communities to synchronize their behavior, leading to coordinated activities such as biofilm formation, virulence factor production, and motility. Understanding the mechanisms of 3-oxo-C10-HSL signaling is crucial for the development of novel therapeutic strategies aimed at disrupting bacterial communication and pathogenicity. This technical guide provides an in-depth overview of 3-oxo-C10-HSL, its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.
The 3-oxo-C10-HSL Signaling Pathway
The canonical signaling pathway for 3-oxo-C10-HSL involves a LuxI/LuxR-type system. A well-studied example is the VanI/VanR system in the fish pathogen Vibrio anguillarum.
-
Synthesis: The LuxI-family synthase, VanI, synthesizes 3-oxo-C10-HSL from S-adenosylmethionine (SAM) and 3-oxodecanoyl-acyl carrier protein (ACP), a product of fatty acid biosynthesis.
-
Accumulation: At low cell densities, the concentration of 3-oxo-C10-HSL is negligible. As the bacterial population increases, the concentration of the autoinducer rises and it diffuses across the cell membrane into the extracellular environment and neighboring cells.
-
Receptor Binding and Activation: Once a threshold concentration is reached, 3-oxo-C10-HSL binds to its cognate cytoplasmic receptor, the LuxR-family transcriptional regulator VanR.
-
Dimerization and DNA Binding: This binding event induces a conformational change in VanR, promoting its dimerization. The 3-oxo-C10-HSL/VanR dimer complex is now active and capable of binding to specific DNA sequences known as lux boxes, located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the complex to DNA activates the transcription of target genes, including those responsible for virulence, biofilm formation, and a positive feedback loop that upregulates the synthesis of VanI.
Quantitative Data
The following tables summarize key quantitative data related to the activity of 3-oxo-C10-HSL and its interaction with regulatory proteins.
| Parameter | Value | Organism | Notes |
| Binding Affinity (Kd) | 1.8 µM (for 3-oxo-C6-HSL) | Erwinia carotovora (CarR) | While not for 3-oxo-C10-HSL specifically, this value for a related AHL provides an order of magnitude for LuxR-type receptor binding.[1] |
| Not explicitly determined for 3-oxo-C10-HSL and VanR. | Vibrio anguillarum | Further research is needed to determine the precise binding affinity in this system. |
| Parameter | Concentration | Organism | Effect |
| Effective Concentration (EC50) | 10-20 µM | Vibrio alginolyticus | Induction and enhancement of biofilm formation.[2] |
| 25 µM | Murine Macrophages (RAW264.7) | Inhibition of LPS-induced inflammatory responses.[3] | |
| Typical Culture Concentration | Dominant AHL | Vibrio anguillarum | 3-oxo-C10-HSL is one of the major AHLs produced by this species.[4][5][6] |
Experimental Protocols
Extraction of 3-oxo-C10-HSL from Bacterial Culture
This protocol describes a standard method for the extraction of AHLs from bacterial culture supernatants using liquid-liquid extraction.
Materials:
-
Bacterial culture grown to the desired cell density (e.g., stationary phase)
-
Ethyl acetate (HPLC grade), acidified with 0.5% (v/v) glacial acetic acid
-
500 mL separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Acetonitrile (HPLC grade)
-
Conical tubes
Procedure:
-
Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium (e.g., 250 mL) until it reaches the stationary phase, where AHL production is often maximal.
-
Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Liquid-Liquid Extraction: a. Transfer the supernatant to a 500 mL separatory funnel. b. Add an equal volume of acidified ethyl acetate. c. Stopper the funnel and invert it several times to mix, periodically venting to release pressure. d. Allow the layers to separate. The top layer is the organic phase containing the AHLs. e. Drain the lower aqueous layer and collect the upper organic layer. f. Repeat the extraction of the aqueous layer with a fresh volume of acidified ethyl acetate to maximize recovery.
-
Drying and Evaporation: a. Pool the organic extracts. b. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to remove any residual water. c. Filter the dried extract to remove the drying agent. d. Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40-45°C.
-
Resuspension and Storage: a. Resuspend the dried extract in a small, precise volume of acetonitrile (e.g., 250 µL). b. Transfer the resuspended extract to a clean vial and store at -20°C until analysis.
Quantification of 3-oxo-C10-HSL by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of 3-oxo-C10-HSL using liquid chromatography-tandem mass spectrometry.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase HPLC column (e.g., 150 x 2.1 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
3-oxo-C10-HSL analytical standard.
-
Extracted samples.
Procedure:
-
Standard Curve Preparation: a. Prepare a stock solution of 3-oxo-C10-HSL in acetonitrile at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected range in the samples (e.g., 1 ng/mL to 1000 ng/mL).
-
LC Method: a. Set the column temperature (e.g., 40°C). b. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B). c. Inject a fixed volume of the standard or sample (e.g., 10 µL). d. Elute the analytes using a gradient program. An example gradient is as follows:
- 0-2 min: 5% B
- 2-15 min: linear gradient to 95% B
- 15-20 min: hold at 95% B
- 20-21 min: return to 5% B
- 21-25 min: re-equilibrate at 5% B
-
MS/MS Method: a. Operate the ESI source in positive ion mode. b. Set the instrument to perform Multiple Reaction Monitoring (MRM). c. The precursor ion for 3-oxo-C10-HSL is its [M+H]⁺ adduct, which has a mass-to-charge ratio (m/z) of 270.2. d. The characteristic product ion resulting from the fragmentation of the precursor is the lactone ring moiety, which has an m/z of 102.1. e. Monitor the transition 270.2 → 102.1. Additional transitions can be monitored for confirmation.
-
Data Analysis: a. Integrate the peak area for the 270.2 → 102.1 transition for each standard and sample. b. Construct a standard curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of 3-oxo-C10-HSL in the samples by interpolating their peak areas on the standard curve.
Therapeutic Targeting: Quorum Quenching
The central role of 3-oxo-C10-HSL in controlling virulence makes its signaling pathway an attractive target for the development of anti-pathogenic therapies, a strategy known as quorum quenching (QQ). The goal of QQ is to disrupt bacterial communication, thereby attenuating virulence without exerting selective pressure for antibiotic resistance. There are three primary strategies for quenching 3-oxo-C10-HSL signaling:
-
Inhibition of Synthesis: This approach involves the use of small molecules that act as competitive or non-competitive inhibitors of the LuxI-family synthase, preventing the production of 3-oxo-C10-HSL.
-
Signal Degradation: This strategy employs enzymes that degrade the 3-oxo-C10-HSL molecule. AHL lactonases hydrolyze the lactone ring, while AHL acylases cleave the acyl side chain from the homoserine lactone moiety.
-
Receptor Antagonism: This involves the development of molecules that are structurally similar to 3-oxo-C10-HSL and can bind to the LuxR-type receptor. However, these antagonists do not activate the receptor and instead competitively inhibit the binding of the native autoinducer.
Conclusion
This compound is a fundamentally important autoinducer in the quorum sensing networks of a variety of Gram-negative bacteria. Its role in orchestrating virulence and biofilm formation has made it a focal point for research into novel anti-infective strategies. By providing a comprehensive overview of its signaling pathway, quantitative parameters, and detailed experimental methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to further investigate and exploit this critical bacterial communication system. The continued exploration of 3-oxo-C10-HSL and its regulatory circuits holds significant promise for the development of innovative therapies that can effectively disarm bacterial pathogens.
References
- 1. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of acylated homoserine lactones of Vibrio anguillarum in vitro and in vivo: Influence of growth conditions and serotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Deep Dive into the Biosynthesis of N-(3-oxodecanoyl)-L-homoserine lactone in Pseudomonas aeruginosa
A Technical Guide for Researchers and Drug Development Professionals
Abstract
N-(3-oxodecanoyl)-L-homoserine lactone (3O-C12-HSL) is a primary quorum-sensing signal molecule in the opportunistic human pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating virulence factor production and biofilm formation, making its biosynthesis a critical target for novel antimicrobial strategies. This technical guide provides an in-depth exploration of the biosynthesis of 3O-C12-HSL, focusing on the enzymatic activity of LasI synthase, the substrates involved, and the regulatory networks that govern its production. Detailed experimental protocols and quantitative data are presented to aid researchers in studying this crucial pathway and developing targeted inhibitors.
Introduction
Pseudomonas aeruginosa is a formidable Gram-negative bacterium responsible for a wide array of opportunistic infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] Its pathogenicity is intricately linked to a sophisticated cell-to-cell communication system known as quorum sensing (QS).[3] The las QS system, a central regulator of virulence, is orchestrated by the LasI synthase and its cognate transcriptional regulator, LasR.[1][4] LasI is responsible for the synthesis of the autoinducer molecule this compound (3O-C12-HSL).[1][4] As the concentration of 3O-C12-HSL reaches a threshold, it binds to and activates LasR, which in turn modulates the expression of a large regulon of virulence genes.[3][5] This guide delves into the core of this system: the biosynthesis of 3O-C12-HSL by the LasI enzyme.
The LasI-Catalyzed Biosynthesis Pathway
The synthesis of 3O-C12-HSL is a two-substrate enzymatic reaction catalyzed by the LasI synthase, a member of the LuxI-family of acyl-homoserine lactone (AHL) synthases.[3] The two essential substrates for this reaction are S-adenosyl-L-methionine (SAM) and the acyl-chain donor, 3-oxodecanoyl-acyl carrier protein (3-oxodecanoyl-ACP).
The reaction proceeds through a two-step mechanism:
-
Acylation: The α-amino group of SAM performs a nucleophilic attack on the carbonyl carbon of the thioester bond in 3-oxodecanoyl-ACP. This results in the formation of an amide bond and the release of holo-ACP.
-
Lactonization: The carboxylate group of the methionine moiety of the acylated SAM intermediate then performs an intramolecular nucleophilic attack on the γ-carbon of the methionine backbone. This results in the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and a proton.
The overall reaction can be summarized as follows:
3-oxodecanoyl-ACP + S-adenosyl-L-methionine -> this compound + Holo-ACP + 5'-methylthioadenosine + H+
Figure 1: Biosynthesis of 3O-C12-HSL by LasI.
Quantitative Analysis of LasI Activity
Understanding the kinetic parameters of LasI is crucial for the development of effective inhibitors. While specific kinetic data for P. aeruginosa LasI is not extensively reported in the literature, the following table summarizes typical parameters that would be determined in enzymatic assays.
| Parameter | Description | Typical Value Range (for AHL synthases) |
| Km (SAM) | Michaelis constant for S-adenosyl-L-methionine. Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | 10 - 100 µM |
| Km (3-oxodecanoyl-ACP) | Michaelis constant for 3-oxodecanoyl-acyl carrier protein. | 5 - 50 µM |
| Vmax | Maximum initial velocity of the reaction when the enzyme is saturated with both substrates. | Varies depending on enzyme concentration and assay conditions. |
| kcat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | 0.1 - 10 s-1 |
| kcat/Km | Catalytic efficiency of the enzyme. A higher value indicates a more efficient enzyme. | 103 - 105 M-1s-1 |
| Ki | Inhibition constant. The concentration of an inhibitor required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor.[6][7] | Varies widely depending on the inhibitor. |
Detailed Experimental Protocols
Expression and Purification of Recombinant His-tagged LasI
This protocol describes the expression of N-terminally His-tagged LasI in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the lasI gene with an N-terminal His6-tag
-
Luria-Bertani (LB) broth and agar plates containing appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA agarose resin
-
Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol
Procedure:
-
Transformation and Expression: a. Transform the pET-lasI plasmid into competent E. coli BL21(DE3) cells. b. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C. c. Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking. d. Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C with shaking.
-
Cell Lysis: a. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. c. Incubate on ice for 30 minutes. d. Sonicate the cell suspension on ice using short bursts until the lysate is no longer viscous. e. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
IMAC Purification: a. Add the cleared lysate to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin.[8] b. Allow the lysate to bind to the resin by gravity flow or with gentle rocking for 1 hour at 4°C. c. Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.[8] d. Elute the His-tagged LasI protein with 5 column volumes of Elution Buffer, collecting 1 mL fractions.
-
Dialysis and Storage: a. Analyze the eluted fractions by SDS-PAGE to identify those containing pure LasI. b. Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole. c. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. d. Aliquot the purified protein and store at -80°C.
Figure 2: Workflow for recombinant LasI purification.
HPLC-Based Assay for LasI Activity
This protocol describes a method to quantify the production of 3O-C12-HSL from a LasI enzymatic reaction using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified LasI enzyme
-
S-adenosyl-L-methionine (SAM)
-
3-oxodecanoyl-ACP (or a suitable analog like 3-oxodecanoyl-CoA)
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2
-
Quenching Solution: 10% Acetic Acid in Ethyl Acetate
-
3O-C12-HSL standard
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Enzymatic Reaction: a. Prepare a reaction mixture containing Reaction Buffer, 100 µM SAM, and 50 µM 3-oxodecanoyl-ACP. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding purified LasI to a final concentration of 1-5 µM. d. Incubate the reaction at 30°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Extraction of 3O-C12-HSL: a. At each time point, stop the reaction by adding an equal volume of Quenching Solution. b. Vortex vigorously for 1 minute to extract the 3O-C12-HSL into the ethyl acetate layer. c. Centrifuge at 10,000 x g for 5 minutes to separate the phases. d. Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
HPLC Analysis: a. Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL of 50% acetonitrile in water). b. Inject a sample onto a C18 reverse-phase column. c. Elute with a gradient of acetonitrile in water (e.g., 30-90% acetonitrile over 20 minutes) at a flow rate of 1 mL/min. d. Monitor the absorbance at 210 nm. e. Quantify the amount of 3O-C12-HSL produced by comparing the peak area to a standard curve generated with known concentrations of synthetic 3O-C12-HSL.[9]
Figure 3: HPLC-based LasI activity assay workflow.
Conclusion
The biosynthesis of 3O-C12-HSL by LasI is a cornerstone of quorum sensing in P. aeruginosa and a prime target for the development of anti-virulence therapies. This guide has provided a comprehensive overview of the biosynthetic pathway, key enzymatic parameters, and detailed protocols for the expression, purification, and functional analysis of LasI. By leveraging this information, researchers can further elucidate the intricacies of this pathway and accelerate the discovery of novel inhibitors to combat P. aeruginosa infections.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Untitled Document [ucl.ac.uk]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
The Architect of Biofilms: A Technical Guide to N-(3-oxodecanoyl)-L-homoserine lactone's Role in Bacterial Community Development
For Immediate Release
This technical guide provides an in-depth exploration of the function of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) in the formation and development of bacterial biofilms. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes the underlying molecular and procedural workflows.
Introduction: Quorum Sensing and the Rise of Biofilms
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. These complex structures provide bacteria with enhanced protection against environmental stresses, including host immune responses and antimicrobial agents. The formation of biofilms is a sophisticated process, meticulously orchestrated by a cell-to-cell communication system known as quorum sensing (QS).
Quorum sensing allows bacteria to monitor their population density and collectively alter gene expression. A key class of signaling molecules in Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs). Among these, this compound (3-oxo-C10-HSL) has been identified as a significant regulator of biofilm formation in various bacterial species. This guide focuses on the multifaceted role of 3-oxo-C10-HSL in initiating and maturing these resilient bacterial communities.
The Signaling Pathway of 3-oxo-C10-HSL in Biofilm Regulation
The canonical signaling pathway for AHLs like 3-oxo-C10-HSL involves a LuxI-type synthase and a LuxR-type transcriptional regulator. At low cell densities, the basal level of 3-oxo-C10-HSL is minimal. As the bacterial population grows, the concentration of 3-oxo-C10-HSL, synthesized by a LuxI homolog, increases. Once a threshold concentration is reached, 3-oxo-C10-HSL diffuses back into the bacterial cells and binds to its cognate LuxR-type receptor. This activated complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their expression. This regulation typically includes the upregulation of genes responsible for the synthesis of EPS components, adhesins, and other factors crucial for biofilm maturation.
Quantitative Effects of 3-oxo-C10-HSL on Biofilm Formation
The influence of 3-oxo-C10-HSL on biofilm formation is concentration-dependent. Studies have shown that moderate concentrations can significantly enhance biofilm formation, while very high concentrations may have an inhibitory effect. The following tables summarize quantitative data from a study on Vibrio alginolyticus, demonstrating the impact of exogenous 3-oxo-C10-HSL on various biofilm parameters at different temperatures.[1]
Table 1: Effect of 3-oxo-C10-HSL on Biofilm Formation of Vibrio alginolyticus Strain N°24 at 16°C [1]
| 3-oxo-C10-HSL (µmol/L) | Biofilm Biomass (mg/cm³) | Average Thickness (µm) | Max Thickness (µm) | Roughness Coefficient |
| 0 (Control) | 0.550 ± 0.072 | 5.106 ± 1.103 | 10.000 ± 4.243 | 0.910 ± 0.090 |
| 10 | 1.120 ± 0.122 | 10.120 ± 1.980 | 25.000 ± 5.000 | 0.810 ± 0.081 |
Table 2: Effect of 3-oxo-C10-HSL on Biofilm Formation of Vibrio alginolyticus Strain N°40 at 16°C [1]
| 3-oxo-C10-HSL (µmol/L) | Biofilm Biomass (mg/cm³) | Average Thickness (µm) | Max Thickness (µm) | Roughness Coefficient |
| 0 (Control) | 1.980 ± 0.114 | 12.140 ± 2.101 | 30.000 ± 5.210 | 0.710 ± 0.074 |
| 40 | 1.010 ± 0.098 | 8.980 ± 1.540 | 20.000 ± 4.870 | 0.920 ± 0.095 |
| 100 | 0.890 ± 0.081 | 7.540 ± 1.230 | 18.000 ± 4.120 | 0.950 ± 0.099 |
Table 3: Effect of 3-oxo-C10-HSL on Biofilm Formation of Vibrio alginolyticus Strain N°24 at 28°C [1]
| 3-oxo-C10-HSL (µmol/L) | Biofilm Biomass (mg/cm³) | Average Thickness (µm) | Max Thickness (µm) | Roughness Coefficient |
| 0 (Control) | 0.890 ± 0.087 | 8.120 ± 1.540 | 18.000 ± 4.120 | 0.880 ± 0.089 |
| 10 | 1.540 ± 0.132 | 12.540 ± 2.110 | 32.000 ± 5.870 | 0.780 ± 0.079 |
| 20 | 1.870 ± 0.154 | 15.430 ± 2.540 | 38.000 ± 6.120 | 0.750 ± 0.076 |
Table 4: Effect of 3-oxo-C10-HSL on Biofilm Formation of Vibrio alginolyticus Strain N°40 at 28°C [1]
| 3-oxo-C10-HSL (µmol/L) | Biofilm Biomass (mg/cm³) | Average Thickness (µm) | Max Thickness (µm) | Roughness Coefficient |
| 0 (Control) | 2.540 ± 0.211 | 18.980 ± 2.870 | 45.000 ± 6.980 | 0.680 ± 0.071 |
| 40 | 1.870 ± 0.165 | 14.320 ± 2.140 | 35.000 ± 5.990 | 0.810 ± 0.083 |
| 100 | 1.540 ± 0.143 | 11.870 ± 1.980 | 30.000 ± 5.430 | 0.850 ± 0.088 |
Experimental Protocols for Studying 3-oxo-C10-HSL and Biofilm Formation
Quantification of Biofilm Formation using Crystal Violet Assay
This widely used method provides a quantitative measure of biofilm biomass.
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
3-oxo-C10-HSL stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Protocol:
-
Inoculum Preparation: Grow a bacterial culture overnight in the appropriate liquid medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.
-
Treatment Application: Dispense 200 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate. Add different concentrations of 3-oxo-C10-HSL to the designated wells. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at the desired temperature for a specified period (e.g., 24-48 hours) without agitation to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Final Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 590 nm using a microplate reader.
Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of the embedded cells.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture and growth medium
-
3-oxo-C10-HSL stock solution
-
Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde) (optional)
-
Confocal laser scanning microscope
Protocol:
-
Biofilm Growth: Grow biofilms in glass-bottom dishes or chamber slides by inoculating with a standardized bacterial culture and adding the desired concentrations of 3-oxo-C10-HSL. Incubate under appropriate conditions.
-
Washing: Gently remove the planktonic culture and wash the biofilm twice with PBS.
-
Staining: Add a solution of fluorescent stains (e.g., a mixture of SYTO 9 and propidium iodide) to the biofilm and incubate in the dark for 15-30 minutes at room temperature.
-
Final Washing: Gently wash the biofilm with PBS to remove excess stain.
-
Imaging: Immediately visualize the stained biofilm using a confocal laser scanning microscope. Acquire a series of optical sections (z-stacks) through the depth of the biofilm.
-
Image Analysis: Reconstruct the z-stack images to create a three-dimensional representation of the biofilm. Analyze the images to determine parameters such as biofilm thickness, biomass, and the spatial distribution of live and dead cells.
Conclusion and Future Directions
This compound is a pivotal signaling molecule in the regulation of biofilm formation in a variety of Gram-negative bacteria. Its concentration-dependent influence on biofilm biomass and architecture underscores the fine-tuned nature of quorum sensing systems. The experimental protocols detailed in this guide provide robust methods for quantifying and visualizing these effects, offering valuable tools for researchers in microbiology and drug development.
Future research should aim to further elucidate the specific downstream genetic targets of the 3-oxo-C10-HSL-LuxR complex in a wider range of bacterial species. A deeper understanding of these regulatory networks will be critical for the development of novel anti-biofilm strategies that disrupt quorum sensing, thereby offering a promising avenue to combat chronic and persistent bacterial infections.
References
The intricate dance of N-(3-oxodecanoyl)-L-homoserine lactone and the transcriptional regulator LasR: A technical guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical interaction between the quorum-sensing signal molecule N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) and the master transcriptional regulator LasR of Pseudomonas aeruginosa. Understanding this interaction is paramount for the development of novel anti-virulence strategies targeting bacterial communication. This document provides a comprehensive overview of the signaling pathway, quantitative binding data, detailed experimental protocols for studying this interaction, and visualizations to elucidate the underlying mechanisms.
The LasR Quorum Sensing Circuit: A Symphony of Molecular Communication
Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. The Las system, a key component of this network, is orchestrated by the transcriptional regulator LasR and its cognate autoinducer, primarily N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). However, LasR can also be activated by other acyl-homoserine lactones (AHLs), including this compound (3-oxo-C10-HSL), albeit with different efficiencies.
The fundamental mechanism involves the synthesis of AHLs by the LasI synthase. As the bacterial population density increases, the extracellular concentration of AHLs rises. Upon reaching a threshold concentration, these molecules diffuse into the cytoplasm and bind to the ligand-binding domain (LBD) of LasR. This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to specific DNA sequences known as las boxes in the promoter regions of target genes. This binding initiates the transcription of a battery of virulence genes, including those encoding for proteases, exotoxins, and biofilm matrix components. Furthermore, the LasR-AHL complex positively regulates the transcription of the lasI gene, creating a positive feedback loop that amplifies the QS signal.
Quantitative Analysis of the LasR and 3-oxo-C10-HSL Interaction
The binding affinity and activation potential of different AHLs for LasR vary. The following tables summarize key quantitative data for the interaction of this compound with LasR, primarily derived from in vitro reporter assays and thermal shift assays.
Table 1: LasR Activation by 3-oxo-C10-HSL in a Reporter Gene Assay
| Ligand | EC50 (nM) |
| This compound (3-oxo-C10-HSL) | ~10 |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | ~3 |
EC50 (Half-maximal effective concentration) values were determined using an E. coli-based reporter strain expressing LasR and a LasR-dependent promoter fused to a reporter gene (e.g., lux or gfp). Data presented is an approximation based on published findings[1].
Table 2: Thermal Stability of the LasR Ligand-Binding Domain (LBD) in Complex with 3-oxo-C10-HSL
| Ligand | Melting Temperature (Tm) of LasR LBD (°C) |
| This compound (3-oxo-C10-HSL) | 42.3 |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 49.1 |
The melting temperature (Tm) is a measure of the thermal stability of the protein. A higher Tm indicates a more stable protein-ligand complex. Data was obtained through thermal shift assays[1].
Experimental Protocols for Studying the LasR-Ligand Interaction
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and LasR.
Purification of His-tagged LasR Protein
Objective: To obtain pure, soluble LasR protein for use in in vitro binding and activity assays.
Principle: A recombinant LasR protein with a polyhistidine tag (His-tag) is overexpressed in E. coli. The His-tag allows for efficient purification using immobilized metal affinity chromatography (IMAC).
Protocol:
-
Expression:
-
Transform E. coli BL21(DE3) cells with an expression vector containing the His-tagged LasR gene.
-
Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-18 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Lysis:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
IMAC Purification:
-
Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged LasR protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect the elution fractions.
-
-
Dialysis and Storage:
-
Pool the fractions containing the purified LasR protein.
-
Dialyze the protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein and store at -80°C.
-
Thermal Shift Assay (TSA)
Objective: To assess the thermal stability of LasR in the presence of 3-oxo-C10-HSL.
Principle: TSA, also known as differential scanning fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, the dye binds and its fluorescence increases, allowing for the determination of the Tm. Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing the purified LasR protein (final concentration 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at a 5x final concentration) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add 3-oxo-C10-HSL or other test ligands to the wells at various concentrations. Include a no-ligand control (DMSO vehicle).
-
-
Data Acquisition:
-
Seal the PCR plate and place it in a real-time PCR instrument.
-
Set the instrument to perform a melt curve analysis. A typical program involves a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute, with fluorescence readings taken at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint of the transition. This can be determined by fitting the data to a Boltzmann equation or by calculating the derivative of the melt curve.
-
Compare the Tm of LasR in the presence of 3-oxo-C10-HSL to the no-ligand control. An increase in Tm indicates ligand binding and stabilization.
-
LasR-based Reporter Gene Assay
Objective: To quantify the ability of 3-oxo-C10-HSL to activate LasR-dependent gene expression.
Principle: A reporter strain, typically E. coli, is engineered to express LasR and contain a reporter plasmid where a LasR-dependent promoter (e.g., the lasI promoter) drives the expression of a reporter gene (e.g., luxCDABE for luminescence or gfp for fluorescence). The amount of light or fluorescence produced is directly proportional to the level of LasR activation by the added ligand.
Protocol:
-
Strain Preparation:
-
Grow the E. coli reporter strain overnight in LB medium with appropriate antibiotics at 37°C.
-
The following day, dilute the overnight culture into fresh medium and grow to early to mid-exponential phase (OD600 ≈ 0.2-0.4).
-
-
Assay Setup:
-
In a 96-well microplate, add different concentrations of 3-oxo-C10-HSL. Include a positive control (e.g., 3-oxo-C12-HSL) and a negative control (vehicle, e.g., DMSO).
-
Add the prepared reporter strain culture to each well.
-
-
Incubation and Measurement:
-
Incubate the microplate at 37°C with shaking for a defined period (e.g., 4-6 hours).
-
Measure the reporter signal (luminescence or fluorescence) and the optical density (OD600) of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to the cell density (e.g., luminescence/OD600).
-
Plot the normalized reporter signal as a function of the 3-oxo-C10-HSL concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters of the interaction between 3-oxo-C10-HSL and LasR.
Principle: ITC measures the heat released or absorbed during a binding event. A solution of the ligand (3-oxo-C10-HSL) is titrated into a solution of the protein (LasR) in the sample cell of a microcalorimeter. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare the purified LasR protein and 3-oxo-C10-HSL in the exact same buffer to minimize heats of dilution. A common buffer is 50 mM Tris-HCl pH 7.5, 150 mM NaCl.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
Determine the precise concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the LasR solution into the sample cell of the ITC instrument.
-
Load the 3-oxo-C10-HSL solution into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial small injection to account for artifacts, followed by a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Fluorescence Polarization (FP) Assay
Objective: To measure the binding of 3-oxo-C10-HSL to LasR in solution.
Principle: FP measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. A fluorescently labeled AHL analog (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the larger LasR protein, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled 3-oxo-C10-HSL can then compete with the tracer for binding to LasR, causing a decrease in polarization.
Protocol:
-
Assay Setup:
-
In a black, low-binding 96- or 384-well plate, add a constant concentration of purified LasR protein and the fluorescently labeled AHL tracer.
-
Add varying concentrations of unlabeled 3-oxo-C10-HSL as a competitor.
-
Include controls for the free tracer (no protein) and the fully bound tracer (protein and tracer, no competitor).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the competitor (3-oxo-C10-HSL) concentration.
-
Fit the data to a competition binding curve to determine the IC50 value of 3-oxo-C10-HSL.
-
The IC50 can be converted to a Ki (inhibition constant), which represents the binding affinity of 3-oxo-C10-HSL for LasR.
-
Conclusion
The interaction between this compound and the transcriptional regulator LasR is a crucial aspect of quorum sensing in Pseudomonas aeruginosa. While not the cognate ligand, 3-oxo-C10-HSL can effectively activate LasR, albeit with a slightly lower potency than 3-oxo-C12-HSL. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this interaction. A thorough understanding of the molecular details of how different AHLs modulate LasR activity is essential for the rational design of novel quorum sensing inhibitors to combat the virulence of this important pathogen.
References
Methodological & Application
Application Note and Protocol for the Quantification of N-(3-oxodecanoyl)-L-homoserine lactone using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key quorum-sensing signal molecule used by various Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner. This signaling mechanism is integral to processes such as biofilm formation, virulence factor production, and antibiotic resistance. Accurate quantification of 3-oxo-C10-HSL is crucial for understanding bacterial communication and for the development of novel anti-quorum sensing therapeutics. This application note provides a detailed protocol for the sensitive quantification of 3-oxo-C10-HSL in bacterial cultures using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization to enhance detection.
Signaling Pathway
The production and perception of 3-oxo-C10-HSL is a central part of the quorum-sensing system in many bacteria, such as Pseudomonas aeruginosa. The LasI synthase enzyme produces 3-oxo-C12-HSL, a close analog of 3-oxo-C10-HSL, which then binds to the transcriptional regulator LasR. This complex then activates the transcription of target genes, leading to a coordinated population response.
Experimental Workflow
The overall experimental workflow for the quantification of 3-oxo-C10-HSL involves sample preparation from bacterial cultures, extraction of the analyte, derivatization to improve volatility and detector response, and subsequent analysis by GC-MS.
Experimental Protocols
Sample Preparation: Extraction of 3-oxo-C10-HSL from Bacterial Supernatant
This protocol describes a liquid-liquid extraction method. An alternative solid-phase extraction (SPE) protocol is also outlined.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) formic acid
-
Anhydrous sodium sulfate
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Acetonitrile (HPLC grade)
Procedure:
-
Centrifuge the bacterial culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully transfer the cell-free supernatant to a clean flask.
-
For every 100 mL of supernatant, add 100 mL of acidified ethyl acetate and mix vigorously for 2 minutes in a separatory funnel.
-
Allow the phases to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with equal volumes of acidified ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and evaporate the solvent to dryness using a rotary evaporator at 30°C or under a gentle stream of nitrogen.[1]
-
Resuspend the dried extract in a small, known volume of acetonitrile (e.g., 200 µL) for derivatization.
Alternative: Solid-Phase Extraction (SPE) For cleaner samples and pre-concentration, SPE can be employed.
-
Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.
-
Load the cell-free supernatant onto the cartridge.
-
Wash the cartridge with one column volume of water to remove salts and polar impurities.
-
Elute the AHLs with two column volumes of methanol or acetonitrile.
-
Evaporate the eluate to dryness as described above.
Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Derivatization of the 3-keto group of 3-oxo-C10-HSL to its pentafluorobenzyl oxime (PFBO) derivative significantly enhances sensitivity for detection by GC-MS with negative ion chemical ionization (NICI).
Materials:
-
Dried sample extract in a GC vial
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) solution (e.g., 10 mg/mL in water or pyridine)
-
Pyridine (anhydrous)
-
Hexane or Isooctane (GC grade)
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry in a GC vial.
-
Add 50 µL of PFBHA·HCl solution and 50 µL of pyridine to the vial.
-
Seal the vial and heat at 60-70°C for 1 hour to facilitate the derivatization reaction.
-
After cooling to room temperature, add 200 µL of hexane or isooctane and 200 µL of deionized water.
-
Vortex vigorously for 1 minute to extract the PFBO derivative into the organic phase.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper organic layer to a new GC vial with a micro-insert for analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with a negative ion chemical ionization (NICI) source.
GC Conditions (suggested starting parameters):
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
MS Conditions (NICI):
-
Ion Source Temperature: 200°C.
-
Interface Temperature: 280°C.
-
Reagent Gas: Methane or Ammonia.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: For the PFBO derivative of 3-oxo-C10-HSL, the primary ion to monitor is the [M-HF]⁻ ion. The molecular weight of the PFBO derivative of 3-oxo-C10-HSL is 452.45 g/mol . Therefore, the predicted m/z for the [M-HF]⁻ ion is 432.4 . It is recommended to also monitor the molecular ion [M]⁻ at m/z 452.4 for confirmation.
Data Presentation
Quantitative data for 3-oxo-C10-HSL from various studies are summarized below.
| Bacterial Species | Sample Type | Concentration of 3-oxo-C10-HSL | Reference |
| Pseudomonas aeruginosa PAO1 | Spent culture supernatant | >5 µM (as hydrolyzed form 3OC10-HS) | [2] |
| Vibrio alginolyticus | Biofilm culture | 10-20 µM (exogenously added to enhance biofilm) | [3] |
| Burkholderia cepacia | Culture supernatant | Detected by ELISA | [4] |
Internal Standard
For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. A suitable internal standard would be ¹³C or ²H labeled 3-oxo-C10-HSL, which would be added to the sample prior to extraction to account for variations in extraction efficiency and derivatization yield.
Troubleshooting
-
Low signal intensity: Ensure complete dryness of the extract before derivatization. Optimize derivatization time and temperature. Check for leaks in the GC-MS system.
-
Poor peak shape: Use a new GC liner and trim the column. Ensure the sample is free of non-volatile residues.
-
Interfering peaks: Optimize the sample cleanup procedure (e.g., using SPE). Adjust the GC temperature program to better separate the analyte from matrix components.
By following this detailed protocol, researchers can achieve sensitive and accurate quantification of 3-oxo-C10-HSL, enabling further insights into the role of quorum sensing in bacterial physiology and pathogenesis.
References
- 1. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 2. Accurate mass analysis of N-acyl-homoserine-lactones and cognate lactone-opened compounds in bacterial isolates of Pseudomonas aeruginosa PAO1 by LC-ESI-LTQ-FTICR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Unveiling Host-Pathogen Dialogues: Application of N-(3-oxodecanoyl)-L-homoserine lactone in Research
References
- 1. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PlumX [plu.mx]
- 7. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(3-oxodecanoyl)-L-homoserine lactone as a Tool for Investigating Quorum Sensing Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as a critical tool in the study and inhibition of bacterial quorum sensing (QS), particularly in the opportunistic pathogen Pseudomonas aeruginosa.
Introduction
This compound is a key autoinducer molecule in the acyl-homoserine lactone (AHL) family, which governs quorum sensing in many Gram-negative bacteria.[1][2] In P. aeruginosa, 3-oxo-C12-HSL is synthesized by the LasI synthase and binds to the transcriptional regulator LasR.[3][4] This complex then activates the expression of a cascade of virulence factors, including proteases, elastases, and exotoxins, and is integral to biofilm formation.[5][6][7][8] The central role of the LasI/LasR system makes 3-oxo-C12-HSL an indispensable tool for screening and characterizing quorum sensing inhibitors (QSIs).
Applications
-
Screening for Quorum Sensing Inhibitors: 3-oxo-C12-HSL is used to induce QS-dependent phenotypes in reporter strains, allowing for the identification of compounds that antagonize its activity.
-
Mechanism of Action Studies: It is essential for elucidating the mechanism by which QSIs interfere with the QS cascade, such as competitive or non-competitive inhibition of LasR binding.
-
Virulence Factor Inhibition Assays: By supplying exogenous 3-oxo-C12-HSL, researchers can study the direct impact of potential inhibitors on the production of specific virulence factors.
-
Biofilm Inhibition Studies: It is used to promote biofilm formation in laboratory settings, providing a robust system to test the efficacy of anti-biofilm agents that target QS.[6]
Quantitative Data
The following tables summarize key quantitative data related to the activity of 3-oxo-C12-HSL and the effects of quorum sensing inhibitors.
Table 1: Concentrations of 3-oxo-C12-HSL in P. aeruginosa Cultures
| Culture Condition | Concentration Range | Reference |
| Sputum from Cystic Fibrosis Patients | Low levels detected | [9] |
| in vitro Culture (PAO1 strain) | Higher levels detected in PAO1 ΔpvdQ compared to wild type | [10] |
| Surface-grown Cultures | Higher levels than planktonic cells | [11] |
Table 2: Examples of IC50 Values for Quorum Sensing Inhibitors Targeting LasR/3-oxo-C12-HSL Interaction
| Inhibitor | IC50 Value | Assay System | Reference |
| ortho-vanillin | ~25-50 µM | E. coli with LasR-dependent lasI-lacZ reporter | [1] |
| 4-flouro-β-keto ester | 48 µg/mL | E. coli JB525 with GFP reporter | [12] |
| 3-methoxy-β-keto ester | 24 µg/mL | E. coli JB525 with GFP reporter | [12] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the 3-oxo-C12-HSL signaling pathway and common experimental workflows for studying QS inhibition.
Caption: The this compound quorum sensing pathway.
Caption: A typical workflow for screening quorum sensing inhibitors.
Experimental Protocols
Preparation of 3-oxo-C12-HSL Stock Solution
Materials:
Procedure:
-
Prepare a stock solution of 3-oxo-C12-HSL by dissolving the powder in DMSO to a final concentration of 10-20 mg/mL.[15] Note that the use of ethanol is not recommended as it can open the lactone ring.[15]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[13]
Bioluminescent Reporter Assay for QS Inhibition
This protocol utilizes an E. coli biosensor strain engineered to produce light in response to 3-oxo-C12-HSL.
Materials:
-
E. coli biosensor strain (e.g., containing a LasR-inducible lux operon)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics for plasmid maintenance
-
3-oxo-C12-HSL stock solution
-
Test compounds (potential QSIs)
-
96-well white, opaque microtiter plates
-
Luminometer
Procedure:
-
Grow the E. coli biosensor strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add the diluted bacterial culture to each well.
-
Add 3-oxo-C12-HSL to a final concentration that induces a sub-maximal luminescent response (to be determined empirically, often in the nanomolar range).
-
Add serial dilutions of the test compounds to the wells. Include positive (no inhibitor) and negative (no 3-oxo-C12-HSL) controls.
-
Incubate the plate at 37°C for a specified time (e.g., 3-6 hours).
-
Measure the bioluminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
Violacein Inhibition Assay in Chromobacterium violaceum**
This assay uses the pigment violacein, regulated by QS, as a visual indicator of QS inhibition.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
LB broth and agar
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow C. violaceum overnight in LB broth at 30°C.
-
Dilute the overnight culture into fresh LB broth.
-
In a 96-well plate, add the diluted culture and serial dilutions of the test compounds.
-
Incubate the plate at 30°C for 24-48 hours, or until the purple pigment is well-developed in the control wells.
-
To quantify violacein, centrifuge the plate to pellet the cells.
-
Discard the supernatant and add DMSO to each well to solubilize the violacein.[16]
-
Centrifuge again to pellet the cell debris.
-
Transfer the supernatant containing the solubilized violacein to a new plate and measure the absorbance at 585 nm.[16]
P. aeruginosa Virulence Factor Inhibition Assays
Materials:
-
P. aeruginosa (e.g., PAO1 strain)
-
LB broth
-
Test compounds
-
Chloroform
-
0.2 M HCl
-
Centrifuge and spectrophotometer
Procedure:
-
Grow P. aeruginosa in LB broth with and without the test compounds at 37°C with shaking for 24 hours.
-
Centrifuge the cultures to pellet the cells.
-
Transfer the supernatant to a new tube and add chloroform at a ratio of 3:5 (chloroform:supernatant).
-
Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).
-
Centrifuge to separate the layers and transfer the lower chloroform layer to a new tube.
-
Add 0.2 M HCl to the chloroform extract at a ratio of 1:2 (HCl:chloroform) and vortex. The pyocyanin will move to the upper aqueous layer, turning it pink.[17]
-
Measure the absorbance of the pink aqueous layer at 520 nm.[5][17]
-
Calculate the concentration of pyocyanin (in µg/mL) by multiplying the absorbance at 520 nm by 17.072.[5]
Materials:
-
P. aeruginosa
-
LB broth
-
Test compounds
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (50 mM, pH 7.4) with 0.5 mM CaCl₂
-
Centrifuge and spectrophotometer
Procedure:
-
Grow P. aeruginosa in LB broth with and without test compounds at 37°C for 20-24 hours.
-
Centrifuge the cultures and filter the supernatant through a 0.22 µm filter to remove any remaining cells.[3]
-
Prepare a 2X ECR solution (e.g., 20 mg/mL in Tris-HCl buffer).
-
Mix the cell-free supernatant (diluted 1:10 in LB medium) with an equal volume of the 2X ECR solution.[3]
-
Incubate the mixture at 37°C with shaking for 16-20 hours.[3][18]
-
Centrifuge to pellet the unhydrolyzed ECR.
-
Transfer the supernatant to a new tube and measure the absorbance at 495 nm to quantify the released Congo Red dye.[3][19]
Biofilm Inhibition Assay (Crystal Violet Method)
Materials:
-
P. aeruginosa
-
LB broth
-
Test compounds
-
96-well polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa overnight in LB broth.
-
Dilute the culture 1:100 in fresh LB broth.
-
In a 96-well plate, add the diluted culture and serial dilutions of the test compounds. Include a media-only control.
-
Incubate the plate statically at 37°C for 24 hours.[20]
-
Carefully discard the planktonic cells and gently wash the wells with water to remove non-adherent cells.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[21]
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.
-
Solubilize the stained biofilm by adding 30% acetic acid to each well.[21]
-
Transfer the solubilized crystal violet to a new plate and measure the absorbance at 550 nm.[20][21]
Gene Expression Analysis (qRT-PCR)
Materials:
-
P. aeruginosa grown with and without test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for QS-regulated genes (e.g., lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., rpoD)
Procedure:
-
Grow P. aeruginosa to the desired growth phase (e.g., mid-logarithmic or early stationary) in the presence or absence of the test compound and 3-oxo-C12-HSL.[22]
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target QS genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method. A significant downregulation of QS-related genes in the presence of the test compound indicates potential QS inhibitory activity.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [en.bio-protocol.org]
- 3. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal violet biofilm assay [bio-protocol.org]
- 5. 5.4. Pyocyanin Assay [bio-protocol.org]
- 6. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 7. Serum influences the expression of Pseudomonas aeruginosa quorum-sensing genes and QS-controlled virulence genes during early and late stages of growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. espace.inrs.ca [espace.inrs.ca]
- 12. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. nanobioletters.com [nanobioletters.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. The Suppressive Effect of Quorum Sensing Related to Pseudomonas aeruginosa (PQS) Against Pro-inflammatory Biomarkers of Gene Expression in Immune Cell Culture [ejvs.journals.ekb.eg]
Application Notes and Protocols for Measuring the Biological Activity of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. As an autoinducer, 3-oxo-C10-HSL plays a crucial role in regulating gene expression in a cell-density-dependent manner. This regulation controls a variety of physiological processes, including biofilm formation, virulence factor production, and motility. Consequently, the study of 3-oxo-C10-HSL's biological activity is of significant interest for understanding bacterial pathogenesis and for the development of novel anti-infective therapies that target quorum sensing, a process known as quorum quenching.
These application notes provide detailed protocols for a range of experimental assays designed to measure the biological activity of 3-oxo-C10-HSL. The described methods cover bacterial-based assays to assess its role in regulating microbial phenotypes and host cell-based assays to evaluate its immunomodulatory effects.
Quantitative Data Summary
The biological activity of 3-oxo-C10-HSL is concentration-dependent. The following table summarizes quantitative data from various experimental assays.
| Assay Type | Organism/Cell Line | Measured Parameter | Effective Concentration of 3-oxo-C10-HSL | Reference |
| Biofilm Formation | Vibrio alginolyticus | Induction of biofilm | 10-20 µM | [1] |
| Biofilm Formation | Vibrio alginolyticus | Inhibition of biofilm | 40-100 µM | [1] |
| Immunoassay (ELISA) | - | IC50 for detection | 134 ± 30 µg/L (~0.48 µM) | [2] |
| Immunomodulation | RAW264.7 macrophages | Inhibition of LPS-induced inflammation | 25 µM | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods described, the following diagrams are provided.
Experimental Protocols
Here we provide detailed methodologies for key experiments to measure the biological activity of 3-oxo-C10-HSL.
Bacterial Reporter Gene Assay for AHL Detection
This protocol utilizes a bacterial reporter strain that produces a measurable signal (e.g., light, color) in the presence of AHLs. Agrobacterium tumefaciens and Escherichia coli are common host strains for these reporter systems.
Materials:
-
AHL reporter strain (e.g., A. tumefaciens NTL4(pZLR4) or E. coli MT102(pJBA132))
-
Appropriate growth medium (e.g., LB broth) and agar plates
-
3-oxo-C10-HSL standard solution
-
Test samples containing putative AHLs
-
Microtiter plates (96-well)
-
Spectrophotometer or luminometer
Protocol:
-
Inoculate the reporter strain into appropriate liquid medium and grow overnight at the recommended temperature with shaking.
-
Dilute the overnight culture to an OD600 of approximately 0.1 in fresh medium.
-
Prepare a serial dilution of the 3-oxo-C10-HSL standard in the growth medium.
-
In a 96-well microtiter plate, add 180 µL of the diluted reporter strain culture to each well.
-
Add 20 µL of the 3-oxo-C10-HSL standards and test samples to respective wells. Include a negative control with sterile medium.
-
Incubate the plate at the optimal growth temperature for the reporter strain for a specified time (e.g., 4-8 hours).
-
Measure the reporter signal. For a β-galactosidase reporter, measure absorbance at 420 nm after adding a suitable substrate like ONPG. For a luminescence reporter, measure light output using a luminometer.
-
Quantify the 3-oxo-C10-HSL concentration in the test samples by comparing the signal to the standard curve.
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the ability of 3-oxo-C10-HSL to induce or inhibit biofilm formation.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Vibrio alginolyticus)
-
Growth medium (e.g., TSB, LB)
-
96-well flat-bottom microtiter plates
-
3-oxo-C10-HSL stock solution
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Plate reader
Protocol:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture 1:100 in fresh medium.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 100 µL of medium containing various concentrations of 3-oxo-C10-HSL (or a solvent control) to the wells.
-
Incubate the plate statically at the optimal growth temperature for 24-48 hours.
-
Carefully discard the planktonic culture and gently wash the wells twice with 200 µL of PBS.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with water.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-590 nm.
Pyocyanin Production Assay in Pseudomonas aeruginosa
This protocol measures the effect of 3-oxo-C10-HSL on the production of the virulence factor pyocyanin in P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
King's A medium or Pseudomonas Broth
-
3-oxo-C10-HSL stock solution
-
Chloroform
-
0.2 M HCl
-
Centrifuge and spectrophotometer
Protocol:
-
Inoculate P. aeruginosa into the growth medium containing different concentrations of 3-oxo-C10-HSL and a solvent control.
-
Incubate at 37°C with shaking for 18-24 hours.
-
Centrifuge 5 mL of the culture at 4,500 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously for 30 seconds.
-
Centrifuge at 4,500 x g for 10 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Carefully transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex for 30 seconds. The pyocyanin will move to the upper pink/red aqueous layer.
-
Centrifuge to separate the phases and measure the absorbance of the top layer at 520 nm.
-
Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.
Elastase Activity Assay
This assay determines the influence of 3-oxo-C10-HSL on the production of elastase, another key virulence factor of P. aeruginosa.
Materials:
-
P. aeruginosa culture supernatant (prepared as in the pyocyanin assay)
-
Elastin-Congo Red (ECR)
-
Tris buffer (100 mM, pH 7.5) containing 1 mM CaCl2
-
Centrifuge and spectrophotometer
Protocol:
-
Prepare a 10 mg/mL solution of ECR in Tris buffer.
-
Add 100 µL of bacterial culture supernatant to 900 µL of the ECR solution.
-
Incubate the mixture at 37°C with shaking for 3-6 hours.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble ECR.
-
Transfer the supernatant to a clean cuvette and measure the absorbance at 495 nm.
-
A higher absorbance indicates greater elastase activity.
Host Cell Cytokine Response Assay
This protocol measures the immunomodulatory effect of 3-oxo-C10-HSL on a macrophage cell line, such as RAW264.7.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
3-oxo-C10-HSL stock solution
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Protocol:
-
Seed RAW264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 3-oxo-C10-HSL for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 12-24 hours). Include an unstimulated control.
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine the effect of 3-oxo-C10-HSL on cytokine production by comparing the results from treated and untreated, LPS-stimulated cells.[3]
References
- 1. Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(3-oxodecanoyl)-L-homoserine lactone in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) in in-vitro cell culture experiments. This document outlines the effects of 3-oxo-C10-HSL on mammalian cells, details experimental protocols, and presents key quantitative data in a structured format.
Introduction
This compound is a quorum-sensing molecule primarily produced by Gram-negative bacteria. Beyond its role in bacterial communication, 3-oxo-C10-HSL has been shown to exert significant immunomodulatory and pro-apoptotic effects on various mammalian cell types. Understanding its mechanism of action is crucial for researchers in fields such as immunology, oncology, and drug development. These notes provide detailed protocols for investigating the in-vitro effects of 3-oxo-C10-HSL.
Data Presentation
The following tables summarize the quantitative data from in-vitro studies on the effects of this compound and the closely related N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).
Table 1: Effects of 3-oxo-C10-HSL on Inflammatory Response in RAW264.7 Macrophages
| Parameter | Concentration of 3-oxo-C10-HSL | Co-stimulant | Incubation Time | Observed Effect | Reference |
| IL-6, IL-1β, TNF-α, MCP-1 mRNA | Dose-dependent | 100 ng/mL LPS | 12 hours | Decrease in mRNA levels | [1] |
| IL-6, TNF-α Protein | Dose-dependent | 100 ng/mL LPS | 12 hours | Decrease in protein levels | [1] |
| NF-κBp65 Phosphorylation | 25 µmol/L | 100 ng/mL LPS | 15, 30, 60 minutes | Inhibition of phosphorylation | [1] |
Table 2: Effects of 3-oxo-C12-HSL on Cell Viability and Apoptosis
| Cell Line | Concentration of 3-oxo-C12-HSL | Incubation Time | Assay | Observed Effect | Reference |
| RAW264.7 Macrophages | 6.25 µM | 1-24 hours | Cell Viability | No significant effect on viability | |
| RAW264.7 Macrophages | 50 µM, 100 µM | 9 hours | Annexin V-FITC | ~40% and ~80% apoptotic cells, respectively | |
| Jurkat T-cells | Not specified | Not specified | Apoptosis Assay | Induction of apoptosis | |
| Mouse Embryonic Fibroblasts | Not specified | Not specified | Western Blot | Triggers mitochondria-dependent intrinsic apoptotic pathway | [2] |
| Human Peripheral Blood Lymphocytes | 100 µM | 2 hours | Flow Cytometry | Induction of apoptosis, mitochondrial dysfunction | [3] |
| LS174T Goblet Cells | 100 µM | 4 hours | Flow Cytometry | Disrupted mitochondrial activity, cell cycle arrest | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or Acetone, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of 3-oxo-C10-HSL.
-
Dissolve the 3-oxo-C10-HSL powder in a minimal amount of DMSO or acetone. Ensure complete dissolution.
-
Bring the solution to the final desired volume with sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
Protocol:
-
Culture the desired mammalian cell line (e.g., RAW264.7 macrophages) in the appropriate complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in multi-well plates at a density suitable for the specific assay to be performed. Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
Dilute the 3-oxo-C10-HSL stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 3-oxo-C10-HSL.
-
Include appropriate controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the 3-oxo-C10-HSL.
-
Untreated Control: Cells incubated in fresh medium only.
-
Positive Control (if applicable): A known inducer of the expected effect (e.g., Lipopolysaccharide (LPS) for inflammation studies).
-
-
Incubate the cells for the desired period as determined by preliminary experiments or literature review.
Cell Viability Assay (MTT Assay)
Protocol:
-
Following treatment with 3-oxo-C10-HSL, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Incubate the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Protocol:
-
After treatment, gently collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative: Early apoptotic cells
-
Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells
-
Cytokine Expression Analysis (Real-Time Quantitative PCR)
Protocol:
-
Following treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR using gene-specific primers for the cytokines of interest (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Western Blot for NF-κB Signaling
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of an NF-κB subunit (e.g., phospho-p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., β-actin) to normalize the results.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for studying 3-oxo-C10-HSL in cell culture.
Caption: Inhibition of the NF-κB signaling pathway by 3-oxo-C10-HSL.
Caption: Mitochondrial pathway of apoptosis induced by 3-oxo-C12-HSL.
References
- 1. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(3-oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone mediates Ca+2 dysregulation, mitochondrial dysfunction, and apoptosis in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-oxododecanoyl)-l-homoserine lactone modulates mitochondrial function and suppresses proliferation in intestinal goblet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of N-(3-oxodecanoyl)-L-homoserine lactone from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the extraction of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria, from bacterial cultures. The following sections detail the principles of common extraction techniques, present quantitative data in a comparative format, and provide step-by-step experimental protocols.
Introduction to this compound (3-oxo-C10-HSL)
N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process that allows bacteria to coordinate gene expression in response to population density. 3-oxo-C10-HSL is a specific AHL produced by various Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2] In P. aeruginosa, the LasI synthase is responsible for producing 3-oxo-C12-HSL, a closely related molecule, which then binds to the LasR receptor protein to regulate the expression of numerous virulence factors.[2] The extraction and quantification of these molecules are crucial for studying bacterial communication, virulence, and for the development of novel antimicrobial strategies that target quorum sensing.
Quorum Sensing Signaling Pathway
The following diagram illustrates a generalized AHL-mediated quorum sensing pathway, highlighting the role of 3-oxo-C10-HSL.
Caption: Generalized AHL Quorum Sensing Signaling Pathway.
Extraction Techniques: A Comparative Overview
The two most prevalent methods for extracting AHLs from bacterial cultures are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3]
Liquid-Liquid Extraction (LLE) is a mature and widely used technique that utilizes organic solvents to partition AHLs from the aqueous culture supernatant.[3] Common solvents include ethyl acetate, dichloromethane, and chloroform.[3] Acidification of the solvent, typically with acetic acid or formic acid, can improve the extraction efficiency of certain AHLs.[3][4]
Solid-Phase Extraction (SPE) offers a more streamlined approach, where the sample is passed through a solid sorbent that retains the AHLs.[5] The retained molecules are then eluted with a small volume of an organic solvent. SPE can lead to cleaner extracts and improved sensitivity compared to LLE.[5]
The choice of method often depends on the specific bacterial species, the culture medium composition, and the downstream analytical techniques to be employed.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the extraction of AHLs, including 3-oxo-C10-HSL, as compiled from various sources.
Table 1: Liquid-Liquid Extraction Parameters
| Parameter | Value | Source |
| Starting Sample Volume | 50 mL - 1 L | [3][6] |
| Extraction Solvent | Acidified Ethyl Acetate (0.1% formic acid or 0.5% acetic acid), Dichloromethane | [3][4] |
| Solvent to Sample Ratio | 1:1 or 2:1 (v/v) | [3] |
| Number of Extractions | 2-3 times | [3][7] |
| Evaporation Temperature | 30-45°C (Rotary Evaporator) | [3][4] |
| Resuspension Solvent | Acetonitrile (ACN) or Methanol | [3] |
| Final Resuspension Volume | 100 µL - 1 mL | [3][6] |
Table 2: Solid-Phase Extraction Parameters
| Parameter | Value | Source |
| Sorbent Type | C18 | [5] |
| Sample Loading Volume | Dependent on sorbent capacity | |
| Washing Solvent | Water or low percentage organic solvent | |
| Elution Solvent | Acetonitrile or Methanol | [3] |
| Detection Limit Improvement (vs. LLE) | 2 to 10-fold | [5] |
Experimental Protocols
The following are detailed protocols for the extraction of 3-oxo-C10-HSL from bacterial culture supernatants.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for AHL extraction.[3][4][8]
Materials:
-
Bacterial culture grown to the desired cell density (e.g., stationary phase)
-
Centrifuge and appropriate centrifuge tubes
-
Separatory funnel
-
Acidified ethyl acetate (0.1% formic acid or 0.5% acetic acid)
-
Rotary evaporator
-
Nitrogen gas stream
-
High-performance liquid chromatography (HPLC)-grade acetonitrile (ACN) or methanol
-
Vials for sample storage
Procedure:
-
Culture Preparation: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) in a suitable liquid medium (e.g., LB broth) at the appropriate temperature and aeration until it reaches the stationary phase, where AHL production is typically maximal.
-
Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C).[4][8]
-
Supernatant Collection: Carefully decant the supernatant into a clean flask. For enhanced clarity, the supernatant can be passed through a 0.22 µm filter.[4][8]
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate.
-
Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The organic phase (top layer) contains the AHLs.
-
Collect the organic phase.
-
Repeat the extraction process two more times with fresh acidified ethyl acetate.[3]
-
-
Solvent Evaporation:
-
Sample Reconstitution:
-
Storage: Store the reconstituted sample at -20°C until further analysis.[3]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general guideline for SPE of AHLs. Specific parameters may need to be optimized based on the chosen SPE cartridge and sample matrix.
Materials:
-
Bacterial culture supernatant (prepared as in LLE Protocol, steps 1-3)
-
C18 SPE cartridges
-
SPE manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Acetonitrile or Methanol (for elution)
-
Nitrogen gas stream or centrifugal evaporator
-
Vials for sample storage
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing a specified volume of methanol through it, followed by deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the cell-free supernatant onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water or a low percentage of organic solvent to remove salts and other polar impurities.
-
Elution: Elute the bound AHLs from the cartridge with a small volume of acetonitrile or methanol.
-
Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a centrifugal evaporator.
-
Sample Reconstitution: Reconstitute the dried extract in a suitable solvent and volume for your downstream analysis (e.g., HPLC-MS).
-
Storage: Store the final sample at -20°C.
Experimental Workflow
The following diagram outlines the general workflow for the extraction and analysis of 3-oxo-C10-HSL.
Caption: General Workflow for 3-oxo-C10-HSL Extraction and Analysis.
Downstream Analysis
Following extraction, the presence and concentration of 3-oxo-C10-HSL are typically determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC with a C8 or C18 reverse-phase column is used to separate different AHLs in the extract.[3]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides high sensitivity and specificity for the identification and quantification of 3-oxo-C10-HSL based on its mass-to-charge ratio.[6]
-
Bioassays: Specific bacterial reporter strains that produce a measurable signal (e.g., light, color) in the presence of certain AHLs can be used for detection and semi-quantification.[3] For instance, Chromobacterium violaceum CV026 is a commonly used biosensor for short-chain AHLs, while others like Agrobacterium tumefaciens NTL4(pZLR4) can detect a broader range.[3]
Conclusion
The successful extraction of this compound is a critical first step in understanding its role in bacterial signaling and pathogenesis. The choice between liquid-liquid extraction and solid-phase extraction will depend on the specific research needs, available equipment, and the complexity of the sample matrix. The protocols and data provided herein offer a comprehensive guide for researchers to effectively isolate and prepare this important molecule for subsequent analysis.
References
- 1. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis Reveals the Mechanism of Y0-C10-HSL on Biofilm Formation and Motility of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 5. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
Commercial sources and purity standards for N-(3-oxodecanoyl)-L-homoserine lactone.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the commercial sources, purity standards, and key experimental protocols for N-(3-oxodecanoyl)-L-homoserine lactone (also known as 3-oxo-C12-HSL), a critical quorum-sensing molecule in Pseudomonas aeruginosa.
Commercial Sources and Purity Standards
This compound is available from several commercial suppliers. The purity of this compound is crucial for obtaining reliable and reproducible experimental results. Purity is typically assessed by methods such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Supplier | Stated Purity | Method of Analysis | CAS Number |
| Sigma-Aldrich | ≥98% | TLC | 168982-69-2 |
| Cayman Chemical | ≥98% | Not specified on product page | 168982-69-2 |
| Tocris Bioscience | >98% | Not specified on product page | 168982-69-2 |
| Abcam | >98% | Not specified on product page | 168982-69-2 |
| Chemodex | ≥98% | NMR | 168982-69-2 |
| Shanghai Aladdin | 98.22900% | HPLC | 147795-40-2 |
Note: While CAS number 168982-69-2 is commonly listed, some suppliers may use 147795-40-2. It is advisable to confirm the correct CAS number with the chosen supplier. A certificate of analysis should always be requested to obtain batch-specific purity data.
Signaling Pathway
This compound is a key signaling molecule in the las quorum-sensing system of Pseudomonas aeruginosa. This system regulates the expression of numerous virulence factors and is essential for biofilm formation.
Caption: The las quorum sensing pathway in Pseudomonas aeruginosa.
Experimental Workflow
A typical workflow for investigating the effects of this compound on bacterial or eukaryotic cells involves several key stages, from initial preparation to data analysis.
Caption: A generalized experimental workflow for studying 3-oxo-C12-HSL.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a method for the qualitative assessment of this compound purity.
Materials:
-
This compound sample
-
C18 reversed-phase TLC plate
-
Methanol (HPLC grade)
-
Deionized water
-
Developing chamber
-
UV lamp (254 nm) or appropriate staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the mobile phase: Mix methanol and water in a 60:40 (v/v) ratio. Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm. Cover the chamber and allow it to equilibrate for at least 30 minutes.
-
Prepare the sample: Dissolve a small amount of the this compound in a minimal amount of a suitable solvent like chloroform or methanol.
-
Spot the TLC plate: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the C18 TLC plate. Allow the spot to dry completely.
-
Develop the chromatogram: Place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the results: Remove the TLC plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp or by staining. A pure sample should ideally show a single spot.
Protocol 2: Biofilm Inhibition Assay using Crystal Violet Staining
This protocol is designed to quantify the effect of this compound on the biofilm formation of Pseudomonas aeruginosa. This is more of a foundational protocol to test the effects of potential inhibitors of 3-oxo-C12-HSL-mediated biofilm formation.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
This compound
-
96-well flat-bottom sterile microtiter plate
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare bacterial culture: Inoculate P. aeruginosa in LB broth and grow overnight at 37°C with shaking.
-
Prepare test plate: Dilute the overnight culture 1:100 in fresh LB broth. Aliquot 100 µL of the diluted culture into the wells of a 96-well microtiter plate.
-
Treatment: Add varying concentrations of the test compound (potential inhibitor) to the wells. Include a positive control (bacteria with 3-oxo-C12-HSL to induce biofilm formation if using a strain that requires it) and a negative control (bacteria with no treatment).
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Destaining and Quantification: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS. Allow the plate to air dry. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure absorbance: Read the absorbance at 550-595 nm using a microplate reader. A decrease in absorbance in the treated wells compared to the control indicates biofilm inhibition.
These protocols provide a starting point for research involving this compound. It is recommended to optimize the conditions based on the specific experimental setup and research questions.
Designing Experiments to Study the Effect of N-(3-oxodecanoyl)-L-homoserine Lactone on Immune Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-oxodecanoyl)-L-homoserine lactone (O-C10-HSL) is a quorum-sensing molecule produced by various Gram-negative bacteria. Beyond its role in bacterial communication, O-C10-HSL has been shown to exert immunomodulatory effects on host immune cells, influencing the outcome of bacterial infections and inflammatory responses. Understanding the intricate interactions between O-C10-HSL and the immune system is crucial for the development of novel therapeutic strategies for infectious and inflammatory diseases.
These application notes provide a comprehensive guide for researchers designing experiments to investigate the impact of O-C10-HSL on immune cells. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of experimental workflows and signaling pathways.
Key Effects of O-C10-HSL on Immune Cells
O-C10-HSL and its longer-chain analog, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), have been demonstrated to have a range of effects on various immune cell types. Generally, these molecules exhibit anti-inflammatory and immunosuppressive properties.
-
Macrophages: O-C10-HSL can suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, often in a dose-dependent manner.[1] This effect is partly mediated through the inhibition of the NF-κB signaling pathway.[1] Conversely, it can enhance the production of the anti-inflammatory cytokine IL-10.
-
Neutrophils: Certain N-acyl-homoserine lactones, including those similar in structure to O-C10-HSL, act as chemoattractants for neutrophils.[2] They can also induce apoptosis in these cells.[2]
-
Dendritic Cells (DCs): O-C10-HSL can inhibit the maturation of human monocyte-derived DCs, leading to a reduced expression of surface molecules like CD11c, HLA-DR, CD40, and CD80. This results in a tolerogenic DC phenotype characterized by high IL-10 and low IL-12p70 production, which in turn can promote the generation of regulatory T-cells (Tregs).
-
T-Cells: By modulating DC function, O-C10-HSL can indirectly suppress T-cell proliferation and steer the immune response towards a Th2 phenotype, which is often less effective at clearing bacterial infections.
Data Presentation
Quantitative data from the described experimental protocols should be summarized in clearly structured tables to facilitate comparison between different treatment conditions.
Table 1: Effect of O-C10-HSL on Cytokine Production by LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Control (Vehicle) | 0 | ||||
| O-C10-HSL | 10 | ||||
| O-C10-HSL | 25 | ||||
| O-C10-HSL | 50 | ||||
| LPS | 100 ng/mL | ||||
| LPS + O-C10-HSL | 10 | ||||
| LPS + O-C10-HSL | 25 | ||||
| LPS + O-C10-HSL | 50 |
Table 2: Effect of O-C10-HSL on Macrophage Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control (Vehicle) | 0 | 100 |
| O-C10-HSL | 10 | |
| O-C10-HSL | 25 | |
| O-C10-HSL | 50 | |
| O-C10-HSL | 100 |
Table 3: Effect of O-C10-HSL on Dendritic Cell Maturation Markers
| Treatment | Concentration (µM) | CD80 MFI | CD86 MFI | HLA-DR MFI |
| Immature DCs | 0 | |||
| Mature DCs (LPS) | 0 | |||
| Mature DCs + O-C10-HSL | 10 | |||
| Mature DCs + O-C10-HSL | 25 | |||
| Mature DCs + O-C10-HSL | 50 |
(MFI: Mean Fluorescence Intensity)
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the impact of O-C10-HSL on immune cells.
Protocol 1: Analysis of Cytokine Production by ELISA
This protocol describes the measurement of secreted cytokines in the supernatant of macrophage cultures treated with O-C10-HSL and stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (O-C10-HSL)
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
ELISA kits for mouse IL-6, TNF-α, IL-1β, and IL-10
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C, 5% CO2.
-
Treatment:
-
Prepare stock solutions of O-C10-HSL in DMSO.
-
Pre-treat the cells with various concentrations of O-C10-HSL (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour.
-
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 12-24 hours. Include unstimulated controls.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. Briefly:
-
Coat a 96-well ELISA plate with capture antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for 1 hour at room temperature.
-
Add standards and culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash and add the detection antibody, followed by incubation for 1 hour at room temperature.
-
Wash and add Avidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash and add TMB substrate. Stop the reaction with stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Protocol 2: Analysis of NF-κB Activation by Western Blot
This protocol details the detection of phosphorylated NF-κB p65 subunit in macrophages.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
O-C10-HSL and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Treat with O-C10-HSL and/or LPS for the desired time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to the total p65 and the loading control (β-actin).
Protocol 3: Cell Viability Assessment by MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Immune cells of interest (e.g., macrophages, lymphocytes)
-
96-well cell culture plates
-
O-C10-HSL
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of O-C10-HSL for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Visualizations
Signaling Pathway
Caption: O-C10-HSL inhibits the NF-κB signaling pathway.
Experimental Workflow
References
Troubleshooting & Optimization
Stability and degradation of N-(3-oxodecanoyl)-L-homoserine lactone under different pH and temperature conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-oxo-C10-HSL)?
A1: this compound (3-oxo-C10-HSL) is a signaling molecule involved in bacterial quorum sensing.[1] It is a type of N-acyl homoserine lactone (AHL) used by many Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, influencing processes such as biofilm formation and virulence factor production.
Q2: What are the main factors that affect the stability of 3-oxo-C10-HSL?
A2: The primary factors influencing the stability of 3-oxo-C10-HSL are pH and temperature. The acyl chain length of AHLs also plays a role in their stability, with longer chains generally being more stable.[2][3]
Q3: How does pH affect the degradation of 3-oxo-C10-HSL?
A3: 3-oxo-C10-HSL is susceptible to pH-dependent degradation, primarily through a process called lactonolysis. This involves the hydrolysis of the ester bond in the homoserine lactone ring, which is accelerated under alkaline conditions (pH > 7).[2][3] At acidic pH (e.g., pH 2.0), the lactone ring can be reformed from the hydrolyzed product.[2][4]
Q4: How does temperature influence the degradation of 3-oxo-C10-HSL?
A4: Increased temperature accelerates the rate of degradation of 3-oxo-C10-HSL. The rate of lactone ring opening is significantly higher at 37°C compared to 22°C.[2][3]
Q5: What is the primary degradation product of 3-oxo-C10-HSL?
A5: The primary degradation product of 3-oxo-C10-HSL under alkaline conditions is N-(3-oxodecanoyl)-L-homoserine, which is formed by the opening of the lactone ring.[2]
Q6: How can I store 3-oxo-C10-HSL to ensure its stability?
A6: For long-term storage, it is recommended to store 3-oxo-C10-HSL as a solid at -20°C or below.[5] Stock solutions are typically prepared in solvents like DMSO or ethanol and should be stored at -20°C or -80°C.[5] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity of 3-oxo-C10-HSL in experiments. | Degradation of the molecule due to inappropriate pH or temperature of the experimental medium. | Ensure the pH of your medium is neutral or slightly acidic. If experiments are conducted at 37°C, be aware of accelerated degradation and consider this in your experimental timeline. For long-term experiments, periodic replenishment of 3-oxo-C10-HSL may be necessary. |
| Difficulty in detecting 3-oxo-C10-HSL using analytical methods like HPLC or LC-MS. | The molecule may have degraded into its open-ring form, which has a different retention time. | Acidify your sample to a pH of 2.0 before analysis. This can help to recyclize the hydrolyzed lactone ring, allowing for detection of the active form.[2][4] Also, ensure your analytical method is optimized to detect both the lactone and the open-ring form. |
| Variability in results between experimental batches. | Inconsistent storage or handling of 3-oxo-C10-HSL stock solutions. | Prepare fresh stock solutions regularly and store them in small aliquots to avoid repeated freeze-thaw cycles. Always use high-purity solvents for preparing stock solutions. |
| Precipitation of 3-oxo-C10-HSL in aqueous solutions. | Low solubility of the molecule in aqueous media. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data on 3-oxo-C10-HSL Stability
| Compound | pH | Temperature (°C) | Half-life |
| C10-HSL | 7.0 | 20 | 6.7 days[6] |
General Trends for 3-oxo-C10-HSL Degradation:
-
Effect of pH: Degradation rate increases significantly as the pH becomes more alkaline. Stability is highest in acidic conditions.
-
Effect of Temperature: The rate of degradation increases with rising temperature.[2][3]
Experimental Protocols
Protocol for Assessing the Stability of 3-oxo-C10-HSL
This protocol outlines a method to study the degradation of 3-oxo-C10-HSL under different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (3-oxo-C10-HSL)
-
Buffers of varying pH (e.g., phosphate buffer for pH 6, 7, and 8)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Thermostated incubator or water bath
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of 3-oxo-C10-HSL Stock Solution:
-
Prepare a 10 mM stock solution of 3-oxo-C10-HSL in DMSO or methanol.
-
Store the stock solution at -20°C in small aliquots.
3. Incubation at Different pH and Temperatures:
-
Prepare reaction mixtures by diluting the 3-oxo-C10-HSL stock solution to a final concentration of 100 µM in the different pH buffers.
-
Incubate the reaction mixtures at the desired temperatures (e.g., 25°C and 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each reaction mixture.
-
Immediately stop the degradation reaction by acidifying the aliquots with a small volume of concentrated acid (e.g., HCl) to lower the pH to ~2. This helps to preserve the lactone ring structure for analysis.
-
Store the collected samples at -20°C until HPLC analysis.
4. HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid. A typical gradient could be from 20% to 80% acetonitrile over 20 minutes.
-
Set the UV detector to a wavelength of 210 nm.
-
Inject the collected samples onto the HPLC system.
-
The intact 3-oxo-C10-HSL (lactone form) will have a specific retention time. The hydrolyzed product (open-ring form) will typically elute earlier.
-
Quantify the amount of remaining 3-oxo-C10-HSL at each time point by measuring the peak area and comparing it to a standard curve of known concentrations.
5. Data Analysis:
-
Plot the concentration of 3-oxo-C10-HSL versus time for each pH and temperature condition.
-
Determine the degradation rate and half-life of 3-oxo-C10-HSL under each condition.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) in cell-based assays.
Troubleshooting Guides
Question: My 3-oxo-C10-HSL precipitated out of solution upon addition to my cell culture medium. What should I do?
Answer:
-
Solvent Choice: 3-oxo-C10-HSL has limited solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same concentration of solvent to rule out any effects.
-
Working Dilutions: Prepare fresh working dilutions of 3-oxo-C10-HSL in your cell culture medium just before use. Avoid storing diluted solutions for extended periods.
-
Gentle Mixing: When adding the 3-oxo-C10-HSL stock to your medium, vortex or pipette gently to ensure proper mixing and dispersion.
Question: I am not observing the expected biological effect of 3-oxo-C10-HSL on my cells. What are the possible reasons?
Answer:
-
Concentration Range: The optimal concentration of 3-oxo-C10-HSL is highly cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Concentrations can range from nanomolar to micromolar. For example, 25 μmol/L of 3-oxo-C10-HSL has been used to inhibit LPS-induced inflammatory responses in RAW264.7 macrophages[1].
-
Incubation Time: The duration of exposure to 3-oxo-C10-HSL can significantly impact the cellular response. Optimize the incubation time by performing a time-course experiment. Effects can be observed in as little as a few hours or may require longer incubations (e.g., 12, 24, or 48 hours)[1].
-
Cell Health and Density: Ensure your cells are healthy, viable, and seeded at an appropriate density. Over-confluent or stressed cells may not respond optimally.
-
Lactone Ring Integrity: The biological activity of N-acyl homoserine lactones is dependent on the integrity of the lactone ring. The ring can be susceptible to hydrolysis at alkaline pH. Ensure the pH of your stock solutions and culture medium is stable.
-
Purity of Compound: Verify the purity of your 3-oxo-C10-HSL. Impurities can interfere with the expected biological activity.
Question: I am observing high background noise or inconsistent results in my assay.
Answer:
-
Assay-Specific Troubleshooting: Refer to the troubleshooting section of your specific assay kit (e.g., ELISA, MTT).
-
Bioreporter Assays: When using whole-cell bioreporters, be aware that components in the cell culture supernatant can affect the reporter's performance[2]. It may be necessary to use a standard additions method to quantify the 3-oxo-C10-HSL concentration accurately[2].
-
Plate Reader Settings: Ensure the correct wavelength and other settings are used on your plate reader for absorbance or fluorescence measurements.
-
Pipetting Accuracy: Inconsistent pipetting can lead to variability in results. Use calibrated pipettes and proper pipetting techniques.
-
Edge Effects: To minimize "edge effects" in microplates, avoid using the outer wells for critical samples or fill them with sterile medium or water.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for 3-oxo-C10-HSL in a new cell-based assay?
A1: A good starting point for a dose-response study is a wide range of concentrations, from 1 µM to 100 µM. Based on the literature, significant biological effects are often observed within this range.
Q2: How should I prepare and store 3-oxo-C10-HSL stock solutions?
A2: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: Can 3-oxo-C10-HSL be cytotoxic to my cells?
A3: Yes, at higher concentrations, 3-oxo-C10-HSL and related molecules can induce cytotoxicity and apoptosis in various cell lines. It is essential to determine the cytotoxic concentration range for your specific cells using a viability assay like the MTT assay.
Q4: What signaling pathways are known to be activated by 3-oxo-C10-HSL and related molecules in mammalian cells?
A4: N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a closely related molecule, has been shown to activate the p38 MAPK signaling pathway. It can also modulate inflammatory responses, for instance by inhibiting the phosphorylation of NF-κBp65 induced by LPS[1].
Q5: How long is 3-oxo-C10-HSL stable in cell culture medium?
A5: The stability of N-acyl homoserine lactones in aqueous solutions is pH-dependent, with hydrolysis of the lactone ring occurring more rapidly at alkaline pH. In standard cell culture conditions (pH 7.2-7.4), it is advisable to prepare fresh dilutions for each experiment.
Data Presentation
Table 1: Reported Concentrations of 3-oxo-C10-HSL and Related Compounds in Cell-Based Assays
| Compound | Cell Line | Assay | Concentration Range | Observed Effect |
| 3-oxo-C10-HSL | RAW264.7 macrophages | Inflammatory Response (LPS-induced) | 25 µmol/L | Inhibition of IL-6, IL-1β, TNF-α, MCP-1 mRNA and protein levels[1] |
| 3-oxo-C12-HSL | Human Pancreatic Carcinoma Cells (Panc-1) | Cytotoxicity (MTT assay) | ≥100 µM (IC50 = 120±5 µM) | Decreased cell viability[3] |
| 3-oxo-C12-HSL | Human Macrophages | Phagocytic Activity | 100 µM | Increased phagocytic activity |
| 3-oxo-C12-HSL | Human Bronchial Epithelial Cells (16HBE) | IL-8 Production | 100 µM | Induction of IL-8 production |
| 3-oxo-C8-HSL | Mung Bean Seedlings | Adventitious Root Formation | 100 nM | Promotion of root formation |
Experimental Protocols
Protocol 1: Determination of Optimal 3-oxo-C10-HSL Concentration using MTT Assay for Cell Viability
This protocol outlines the steps to determine the cytotoxic effects of 3-oxo-C10-HSL on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of 3-oxo-C10-HSL in cell culture medium from a concentrated stock in DMSO. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of 3-oxo-C10-HSL.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[4].
-
Absorbance Reading: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantification of IL-8 Production by ELISA
This protocol describes the quantification of Interleukin-8 (IL-8) in cell culture supernatants following treatment with 3-oxo-C10-HSL.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 24-well) and treat with the desired concentrations of 3-oxo-C10-HSL for the optimized incubation time. Include appropriate controls.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cells or debris. Store the supernatants at -80°C until analysis.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for your specific IL-8 ELISA kit. A general workflow is as follows:
-
Prepare standards and samples (dilute supernatants if necessary).
-
Add standards and samples to the antibody-coated microplate.
-
Incubate with the detection antibody.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to calculate the concentration of IL-8 in your samples.
Protocol 3: Assessment of Apoptosis using Annexin V Staining and Flow Cytometry
This protocol details the detection of apoptosis in cells treated with 3-oxo-C10-HSL.
-
Cell Seeding and Treatment: Culture cells in appropriate culture vessels (e.g., 6-well plates) and treat with 3-oxo-C10-HSL at concentrations expected to induce apoptosis. Include positive and negative controls.
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Caption: Workflow for optimizing 3-oxo-C10-HSL concentration using an MTT assay.
Caption: Putative signaling pathways activated by 3-oxo-C10-HSL in mammalian cells.
References
- 1. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: N-(3-oxodecanoyl)-L-homoserine lactone (C10-HSL) Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-oxodecanoyl)-L-homoserine lactone (C10-HSL).
Frequently Asked Questions (FAQs)
Q1: What are the critical storage conditions for C10-HSL to ensure its stability?
A1: To ensure long-term stability, solid C10-HSL should be stored at -20°C under desiccating conditions, where it can be stable for at least two years.[1] Stock solutions are best prepared fresh in an appropriate organic solvent like DMSO or dimethylformamide.[2] Aqueous solutions of C10-HSL are not recommended for storage for more than one day due to the risk of hydrolysis of the lactone ring.[1] If using alcohols like ethanol for dissolution, be aware that they can promote the opening of the lactone ring.[2]
Q2: What is the primary cause of C10-HSL degradation during experiments?
A2: The primary cause of degradation is the hydrolysis of the homoserine lactone ring, a process known as lactonolysis. This reaction is highly dependent on pH and temperature.[3][4] The lactone ring is susceptible to rapid hydrolysis under alkaline conditions (pH > 7).[3][4] Elevated temperatures can also accelerate this degradation.[3]
Q3: Can a hydrolyzed (ring-opened) C10-HSL be reverted to its active lactone form?
A3: Yes, the hydrolysis of the lactone ring at alkaline pH is a reversible process. Acidification of the solution to a neutral or acidic pH can promote the re-cyclization of the open-ring form back to the active lactone.[3]
Q4: What are the most common methods for purifying synthetic C10-HSL?
A4: The most common purification methods for C10-HSL and other N-acyl-homoserine lactones (AHLs) include:
-
Liquid-Liquid Extraction: Typically using ethyl acetate to extract the AHL from the reaction mixture or culture supernatant.[5]
-
Silica Gel Column Chromatography: A standard method for purifying organic compounds, effective for separating C10-HSL from reaction impurities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is used for high-purity isolation and quantification.[8]
Q5: How can I confirm the purity and identity of my synthesized C10-HSL?
A5: The purity and identity of C10-HSL can be confirmed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to assess the purity and compare the retention factor (Rf) with a standard.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical structure.[10][11]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[10][11][12] Purity is often reported to be ≥95% or ≥98%.[10][11]
Troubleshooting Guides
Synthesis Pitfalls
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of C10-HSL | Incomplete reaction due to inactive reagents or suboptimal reaction conditions. | - Ensure all reagents, especially coupling agents like EDC or DCC, are fresh and active.- Use dry solvents, as water can interfere with the reaction.[13]- Optimize reaction temperature and time based on the chosen synthetic route. |
| Degradation of the product during the reaction. | - If the reaction conditions are basic, consider buffering the reaction mixture to a neutral pH to prevent lactone hydrolysis. | |
| Use of incorrect starting materials. | - Verify the identity and purity of the starting L-homoserine lactone and the 3-oxodecanoic acid derivative before starting the synthesis. | |
| Presence of multiple unexpected spots on TLC | Formation of side products. | - Side products can arise from the coupling reagents (e.g., urea byproducts from DCC).[6]- Unreacted starting materials may also be present.- Consider alternative coupling methods or purification strategies to remove these impurities. |
| Racemization of the chiral center. | - Use mild reaction conditions to avoid racemization of the L-homoserine lactone. Chiral HPLC can be used to assess enantiomeric purity.[6] |
Purification Pitfalls
| Problem | Potential Cause | Troubleshooting Steps |
| Product loss during aqueous workup | Hydrolysis of the lactone ring in basic aqueous solutions. | - During liquid-liquid extraction, use a mildly acidic aqueous wash (e.g., dilute HCl) to ensure the lactone ring remains closed.[3] |
| Partitioning of the product into the aqueous layer. | - Ensure the pH of the aqueous layer is not too acidic, which could protonate the amide and increase its water solubility. A neutral or slightly acidic pH is optimal. | |
| Difficulty in separating C10-HSL from impurities by column chromatography | Co-elution of impurities with the product. | - Optimize the solvent system for silica gel chromatography. A gradient elution may be necessary for better separation.[7]- If the product is sensitive to the acidic nature of silica gel, the silica can be deactivated with a small amount of triethylamine in the eluent.[7] |
| Product streaking on the TLC plate. | - This can be an indication of product degradation on the silica. Deactivating the silica gel as mentioned above can help.- For 3-oxo-AHLs, some tailing on TLC plates can be characteristic.[5] | |
| Low recovery from HPLC purification | Degradation of the product on the column. | - Ensure the mobile phase is not basic. A common mobile phase for reverse-phase HPLC is a gradient of acetonitrile in water with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%).[8] |
| Poor solubility of the sample in the mobile phase. | - Dissolve the crude product in a small amount of a strong organic solvent like DMSO before injecting it onto the HPLC column. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the synthesis of N-(3-oxo-acyl)-L-homoserine lactones.
Materials:
-
L-homoserine lactone hydrobromide
-
3-Oxodecanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 3-oxodecanoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, suspend L-homoserine lactone hydrobromide (1.1 eq) in anhydrous DCM and add TEA (1.2 eq) to neutralize the hydrobromide salt.
-
Add the L-homoserine lactone solution to the activated 3-oxodecanoic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to obtain a free-flowing powder.
-
Carefully load the dry sample onto the top of the packed silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
Quorum Sensing Signaling Pathway
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Purification [chem.rochester.edu]
- 8. A Comparative Analysis of Acyl-Homoserine Lactone Synthase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 11. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. albion.edu [albion.edu]
How to prevent the degradation of N-(3-oxodecanoyl)-L-homoserine lactone in experimental setups.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-oxo-C10-HSL) and why is its stability important?
Q2: What are the primary factors that cause the degradation of 3-oxo-C10-HSL?
A2: The two main factors leading to the degradation of 3-oxo-C10-HSL are:
-
pH- and Temperature-Dependent Hydrolysis (Lactonolysis): The homoserine lactone ring of the molecule is susceptible to hydrolysis, particularly at alkaline pH. This process, known as lactonolysis, opens the lactone ring to form N-(3-oxodecanoyl)-L-homoserine, which is inactive in quorum sensing. The rate of this hydrolysis increases with both pH and temperature.[1]
-
Enzymatic Degradation: Certain bacteria produce enzymes that can inactivate 3-oxo-C10-HSL. The two main classes of these enzymes are:
-
Lactonases: These enzymes hydrolyze the ester bond of the lactone ring, similar to pH-dependent hydrolysis.
-
Acylases: These enzymes cleave the amide bond between the acyl side chain and the homoserine lactone ring.
-
Q3: How should I store my 3-oxo-C10-HSL stock solutions to ensure maximum stability?
A3: Proper storage is crucial for maintaining the integrity of your 3-oxo-C10-HSL. Follow these guidelines:
-
Solid Form: Store the powdered form of 3-oxo-C10-HSL at -20°C or -80°C.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous organic solvent such as DMSO or ethanol. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Q4: Can I prepare aqueous solutions of 3-oxo-C10-HSL?
A4: It is not recommended to store 3-oxo-C10-HSL in aqueous solutions for extended periods due to the risk of hydrolysis. If you need to prepare an aqueous working solution, it should be made fresh from your organic stock solution immediately before use. The pH of the aqueous solution should be maintained at or below 7.0 to minimize degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 3-oxo-C10-HSL.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no response in quorum sensing reporter assays. | Degradation of 3-oxo-C10-HSL in the experimental setup. | 1. Check pH of media: Ensure the pH of your culture media or buffer is neutral or slightly acidic (pH 6.5-7.0). Alkaline conditions will rapidly degrade the molecule. 2. Prepare fresh solutions: Always prepare working solutions of 3-oxo-C10-HSL fresh from a frozen stock immediately before each experiment. 3. Minimize incubation time: If possible, reduce the duration of your experiment to minimize the time the molecule is exposed to potentially degrading conditions. 4. Test for enzymatic degradation: If you suspect your bacterial strain produces AHL-degrading enzymes, consider using a cell-free supernatant to test for degradation activity. You can also try using a mutant strain lacking the degrading enzyme if available. |
| Decreasing biological activity of 3-oxo-C10-HSL over time in a multi-day experiment. | Gradual hydrolysis of the lactone ring in the aqueous experimental environment. | 1. Replenish 3-oxo-C10-HSL: In long-term experiments, consider adding fresh 3-oxo-C10-HSL to the system periodically to maintain a consistent concentration. 2. Control the temperature: If your experimental design allows, conduct the experiment at a lower temperature to slow down the rate of hydrolysis.[1] |
| Variability between experimental replicates. | Inconsistent handling and preparation of 3-oxo-C10-HSL solutions. | 1. Standardize solution preparation: Ensure that all researchers are following the same protocol for preparing and handling 3-oxo-C10-HSL solutions. 2. Use precise measurements: Use calibrated pipettes and high-quality reagents to prepare your solutions. 3. Ensure complete dissolution: When preparing working solutions from a stock, ensure the 3-oxo-C10-HSL is fully dissolved and mixed before adding it to your experimental setup. |
Data on 3-oxo-C10-HSL Stability
The stability of N-acyl homoserine lactones is significantly influenced by pH and temperature. While specific half-life data for 3-oxo-C10-HSL across a wide range of conditions is limited, the following table provides an overview of the stability of a closely related molecule, C10-HSL, and general principles applicable to 3-oxo-C10-HSL.
| Condition | Half-life of C10-HSL | Implications for 3-oxo-C10-HSL |
| pH 7.0, 20°C | 6.7 days[2] | At neutral pH and room temperature, degradation is a factor in multi-day experiments. |
| Alkaline pH (>7.5) | Significantly reduced | Rapid degradation is expected. Avoid alkaline buffers and be aware that bacterial cultures can become alkaline over time.[1] |
| Acidic pH (<6.5) | Significantly increased | Increased stability. Using slightly acidic buffers can help preserve the molecule. |
| Increased Temperature (e.g., 37°C) | Significantly reduced | Experiments conducted at physiological temperatures will experience a faster rate of degradation compared to those at room temperature.[1] |
Experimental Protocols
Protocol 1: Preparation of 3-oxo-C10-HSL Stock Solution
-
Weigh the desired amount of solid 3-oxo-C10-HSL in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Minimizing Degradation in a Bacterial Culture Experiment
-
Prepare your bacterial culture medium and adjust the pH to 7.0 or slightly below.
-
Immediately before inoculating your cultures, thaw a single-use aliquot of your 3-oxo-C10-HSL stock solution.
-
Dilute the stock solution to the desired final concentration in fresh, sterile culture medium.
-
Add the diluted 3-oxo-C10-HSL to your cultures at the start of the experiment.
-
If the experiment runs for several days, consider adding a fresh dose of 3-oxo-C10-HSL daily to compensate for degradation.
-
At the end of the experiment, if you need to quantify the remaining 3-oxo-C10-HSL, immediately extract it from the culture supernatant using an organic solvent like ethyl acetate and store the extract at -20°C.
Visualizations
Degradation Pathways of 3-oxo-C10-HSL
Caption: Degradation pathways of 3-oxo-C10-HSL.
Experimental Workflow to Minimize Degradation
Caption: Recommended experimental workflow.
Logical Relationship of Degradation Factors
Caption: Factors influencing degradation.
References
Technical Support Center: Quorum Sensing Experiments with N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) in quorum sensing experiments. Inconsistent results can be a significant challenge, and this resource aims to provide clear, actionable solutions to common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing variable or no response in my reporter strain assay?
Inconsistent reporter strain response is a frequent issue. Several factors can contribute to this variability, ranging from the stability of the 3-oxo-C10-HSL to the health and handling of the reporter bacteria.
-
Potential Cause: Degradation of 3-oxo-C10-HSL. The lactone ring of 3-oxo-C10-HSL is susceptible to hydrolysis, especially at alkaline pH. This process, known as lactonolysis, renders the molecule inactive as it can no longer bind to its cognate receptor. The rate of degradation is dependent on pH and temperature.
-
Troubleshooting Steps:
-
pH Monitoring: Regularly check the pH of your growth media. Bacterial metabolism can cause the pH to increase over time, leading to the degradation of 3-oxo-C10-HSL.[1] Consider using buffered media to maintain a stable pH.
-
Fresh Preparation: Prepare 3-oxo-C10-HSL stock solutions fresh and use them promptly.
-
Acidification for Recovery: In some cases, acidification of the culture supernatant to pH 2.0 can reverse lactonolysis and restore the activity of the AHL.[1]
-
-
-
Potential Cause: Enzymatic Degradation. Some bacteria produce enzymes, such as lactonases and acylases, that can degrade AHLs.[2][3] If your experimental system or media contains these enzymes, the concentration of active 3-oxo-C10-HSL will decrease.
-
Troubleshooting Steps:
-
Use of Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding broad-spectrum enzyme inhibitors, although this may have other effects on your system.
-
Cell-Free Supernatant Controls: Test the stability of 3-oxo-C10-HSL in cell-free supernatant from your bacterial cultures to determine if degradation is occurring.
-
-
-
Potential Cause: Issues with the Reporter Strain. The physiological state of the reporter strain is critical for a consistent response.
-
Troubleshooting Steps:
-
Consistent Growth Phase: Always use reporter cells from the same growth phase (e.g., mid-logarithmic phase) for your assays.
-
Cell Viability: Ensure the viability of your reporter cells. Perform a viability stain if you suspect cell death.
-
Plasmid Stability: If using a plasmid-based reporter, ensure the plasmid is maintained by including the appropriate antibiotic in the growth medium.
-
-
-
Potential Cause: High Background Signal in Reporter Assays. A high background signal can mask the true response to 3-oxo-C10-HSL.
-
Troubleshooting Steps:
-
Optimize Reporter Concentration: Titrate the concentration of your reporter strain to find the optimal density that gives a low background and a robust signal-to-noise ratio.
-
Media Blanks: Always include media-only blanks to determine the background luminescence or fluorescence.
-
Plate Type: For luminescence assays, use white, opaque-walled plates to minimize crosstalk between wells.[2]
-
-
2. My quantitative measurements of 3-oxo-C10-HSL are not reproducible. What could be the cause?
Quantitative analysis of AHLs requires careful sample handling and precise analytical techniques. Inconsistency in these measurements can often be traced back to sample preparation and the stability of the analyte.
-
Potential Cause: Inefficient Extraction. The recovery of 3-oxo-C10-HSL from culture supernatants can be variable if the extraction protocol is not optimized.
-
Troubleshooting Steps:
-
Solvent Polarity: Use a solvent of appropriate polarity for extraction. Ethyl acetate is commonly used for AHL extraction.
-
pH Adjustment: Acidifying the culture supernatant to a pH below 6.0 before extraction can improve the recovery of some AHLs.
-
Internal Standard: Use a stable, labeled internal standard to account for variability in extraction efficiency and instrument response.
-
-
-
Potential Cause: Degradation during Sample Processing. As mentioned earlier, 3-oxo-C10-HSL is sensitive to pH and temperature. Degradation can occur during sample collection, storage, and analysis.
-
Troubleshooting Steps:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Proper Storage: If storage is necessary, store extracts at -20°C or -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot extracts to avoid multiple freeze-thaw cycles.
-
-
3. How can I confirm the presence and quantity of 3-oxo-C10-HSL in my samples?
A combination of bioassays and analytical chemistry techniques provides the most robust evidence for the presence and quantity of 3-oxo-C10-HSL.
-
Confirmation and Quantification Methods:
-
Bioassays: Use a specific reporter strain, such as Agrobacterium tumefaciens NTL4(pZLR4), which produces a detectable signal (e.g., β-galactosidase activity) in the presence of AHLs.[2]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and specific method for the quantification of 3-oxo-C10-HSL. It allows for the separation of different AHLs and their precise mass determination.
-
Data Presentation
Table 1: Stability of N-acyl Homoserine Lactones (AHLs) - General Trends
| Condition | Effect on AHL Stability | Reference(s) |
| Alkaline pH (>7.0) | Increased rate of lactonolysis (degradation) | [1] |
| Acidic pH (<6.0) | Lactone ring is more stable; lactonolysis can be reversed | [1] |
| Increased Temperature | Increased rate of hydrolysis | [1] |
| Longer Acyl Chain | Generally more stable against hydrolysis | [1] |
| Presence of 3-oxo group | May increase the rate of hydrolysis compared to unsubstituted AHLs | [1] |
Experimental Protocols
Protocol 1: Detailed Methodology for Agrobacterium tumefaciens NTL4(pZLR4) Reporter Strain Bioassay
This protocol describes a plate-based assay for the detection of AHLs using the A. tumefaciens NTL4(pZLR4) reporter strain, which expresses β-galactosidase in the presence of AHLs.
Materials:
-
Agrobacterium tumefaciens NTL4(pZLR4)
-
AB minimal medium
-
Gentamicin
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Agar
-
Test samples (e.g., culture supernatants)
-
Positive control (synthetic 3-oxo-C10-HSL)
-
Negative control (sterile medium)
Procedure:
-
Prepare Reporter Strain: Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium containing gentamicin at 28°C with shaking.
-
Prepare Assay Plates:
-
Prepare AB agar plates containing X-gal.
-
Create a soft agar overlay by mixing a portion of the overnight reporter strain culture with molten, cooled AB medium containing a lower percentage of agar.
-
Pour the soft agar overlay onto the prepared plates and allow it to solidify.[2]
-
-
Apply Samples:
-
Spot a small volume (e.g., 10 µL) of your test samples, positive control, and negative control onto the surface of the soft agar.[2]
-
-
Incubation: Incubate the plates at 28°C for 24-48 hours.
-
Data Analysis: A blue halo around the spot indicates the presence of AHLs due to the cleavage of X-gal by β-galactosidase. The size and intensity of the halo are semi-quantitative indicators of the AHL concentration.
Protocol 2: General Workflow for Extraction and Quantification of 3-oxo-C10-HSL using HPLC-MS
This protocol outlines the general steps for extracting and quantifying 3-oxo-C10-HSL from bacterial culture supernatants.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream
-
HPLC-grade methanol or acetonitrile
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant.
-
Acidify the supernatant to approximately pH 5-6 with an appropriate acid (e.g., HCl).
-
-
Liquid-Liquid Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction two more times, pooling the organic layers.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, known volume of HPLC-grade methanol or acetonitrile.
-
-
HPLC-MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS system.
-
Use a suitable C18 column for separation.
-
Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of 3-oxo-C10-HSL and its characteristic fragment ions for quantification.
-
Mandatory Visualizations
Caption: A simplified signaling pathway of 3-oxo-C10-HSL.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Improving the Sensitivity of Detection Methods for N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL)
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the detection and quantification of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), a key quorum sensing molecule.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, categorized by the detection method.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal for 3-oxo-C10-HSL | - Inefficient extraction from the sample matrix.- Degradation of 3-oxo-C10-HSL due to lactone hydrolysis at alkaline pH or high temperatures.- Low abundance of the analyte in the sample.- Ion suppression caused by co-eluting matrix components. | - Optimize the extraction protocol. Using acidified ethyl acetate for liquid-liquid extraction is a common and effective method.[1][2] For more complex matrices, consider using solid-phase extraction (SPE) for sample cleanup.[1]- Maintain acidic to neutral pH and low temperatures (-20°C for storage) throughout the extraction and storage process to prevent degradation.[1]- Concentrate the sample post-extraction. If feasible, begin with a larger volume of culture supernatant.- Enhance chromatographic separation to resolve 3-oxo-C10-HSL from interfering compounds by adjusting the mobile phase gradient or using a column with a different stationary phase.[3] Incorporate a stable isotope-labeled internal standard to correct for matrix effects. |
| Poor Peak Shape (e.g., tailing, broadening) | - Presence of co-eluting contaminants.- Suboptimal mobile phase composition. | - Employ a guard column to protect the analytical column from matrix contaminants.- Optimize the mobile phase. A gradient of acetonitrile or methanol in water, often with a formic acid or ammonium acetate additive, is typically used.[4] |
| Inconsistent Quantification | - High variability in extraction efficiency.- Significant matrix effects between samples.- Instability of the analyte during sample preparation. | - Utilize a deuterated 3-oxo-C10-HSL as an internal standard to normalize for variations in extraction and ionization.- Prepare a matrix-matched calibration curve to accurately quantify the analyte in the presence of matrix effects.- Analyze samples promptly after preparation and ensure extracts are stored at -20°C. |
Whole-Cell Biosensors
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Biosensor Response | - The concentration of 3-oxo-C10-HSL in the sample is below the biosensor's detection limit.- The chosen biosensor is not sensitive to 3-oxo-C10-HSL.- The sample extract contains substances that inhibit biosensor activity.- Degradation of 3-oxo-C10-HSL within the sample. | - Concentrate the sample extract before the assay.- Select a more sensitive biosensor strain. Biosensors based on Agrobacterium tumefaciens are known for their high sensitivity and broad-range detection of various AHLs.[5]- Purify the sample extract using SPE or HPLC fractionation prior to the biosensor assay.- Adhere to proper sample handling and storage protocols to prevent lactone hydrolysis. |
| High Background Signal | - A "leaky" promoter in the biosensor's genetic construct.- The biosensor strain produces endogenous AHL-like molecules.- The growth medium is contaminated with AHLs. | - Utilize a biosensor strain with a tightly regulated reporter system to minimize background expression.- Employ a well-characterized biosensor strain known for its low background signal.- Test the growth medium for any potential inducing activity before use. |
| Inconsistent and Non-Reproducible Results | - Variability in the physiological state of the biosensor cells.- Inconsistent application of the sample to the assay plate. | - Consistently use biosensor cells from the same growth phase (e.g., mid-exponential) for all experiments.- Standardize the cell density of the biosensor inoculum for each assay.- Ensure uniform application of the sample and thorough mixing in liquid-based assays. |
Thin-Layer Chromatography (TLC) with Biosensor Overlay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Spots Detected | - Insufficient concentration of 3-oxo-C10-HSL in the spotted extract.- Co-migration of inhibitory compounds with the analyte. | - Concentrate the extract before spotting it on the TLC plate.- Apply a larger volume of the extract to the plate.- Experiment with a different solvent system for TLC to achieve better separation of 3-oxo-C10-HSL from potential inhibitors. |
| "Tailing" or Streaking of Spots | - Overloading the TLC plate with the sample.- An inappropriate solvent system for the separation.- 3-oxo derivatives of AHLs are known to sometimes produce tailing spots.[1] | - Apply a smaller volume of a more concentrated extract.- Optimize the mobile phase composition. A common mobile phase is a mixture of methanol and water.[6]- Be aware that some degree of tailing can be a characteristic of 3-oxo-AHLs. |
| Detachment of the Silica Layer During Overlay | - Poor adhesion of the silica gel to the plate backing.- The temperature of the agar overlay is too high during pouring. | - Use high-quality, pre-coated TLC plates.- Allow the molten agar overlay to cool to approximately 45-50°C before carefully pouring it over the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 3-oxo-C10-HSL? A1: Both whole-cell biosensors and LC-MS/MS are highly sensitive techniques. Certain Agrobacterium tumefaciens-based biosensors can detect AHLs in the picomolar to nanomolar range.[5] LC-MS/MS also offers very low detection limits, typically in the low nanomolar range, with the added advantages of high specificity and the capability for simultaneous quantification of multiple AHLs.[7]
Q2: How can I prevent the degradation of 3-oxo-C10-HSL in my samples? A2: The lactone ring of 3-oxo-C10-HSL is prone to hydrolysis, particularly under alkaline conditions. To minimize degradation, it is important to maintain the samples at a neutral or slightly acidic pH. For long-term storage, it is recommended to keep samples at -20°C or lower.[1]
Q3: My samples are from a complex matrix (e.g., soil, clinical samples). How can I improve the detection of 3-oxo-C10-HSL? A3: For complex matrices, a sample cleanup step is crucial. Solid-phase extraction (SPE) is a widely used and effective method for removing interfering substances and concentrating the AHLs from the sample.[1] Alternatively, liquid-liquid extraction with a solvent such as acidified ethyl acetate, followed by evaporation and resuspension in a smaller volume, can also be effective.[1][2]
Q4: Can a single biosensor be used to detect all types of AHLs? A4: Different biosensors exhibit varying degrees of specificity. For instance, biosensors based on Chromobacterium violaceum are typically more sensitive to short-chain AHLs. In contrast, Agrobacterium tumefaciens-based biosensors are known for their broad detection range. It is often advisable to use a panel of different biosensors to screen for a wide array of AHLs.
Q5: How do I decide between using LC-MS/MS and a biosensor assay for my experiments? A5: The choice of method depends on your specific research objectives:
-
LC-MS/MS is the preferred method for:
-
Absolute and precise quantification of specific AHLs.
-
Analyzing complex mixtures containing multiple AHLs.
-
Identifying and characterizing novel AHL structures.
-
-
Biosensor assays are particularly well-suited for:
-
High-throughput screening of a large number of samples.
-
Detecting the presence of biologically active AHLs.
-
Experiments where high sensitivity is a priority and absolute quantification is not the primary goal.
-
Data Presentation
Comparison of Detection Methods for 3-oxo-C10-HSL
| Method | Typical Detection Limit | Throughput | Quantitative Capability | Specificity |
| LC-MS/MS | Low nM range[7] | Medium | Excellent (Absolute Quantification) | High |
| Whole-Cell Biosensors | pM to nM range[5] | High | Semi-quantitative to Quantitative | Variable (Depends on the biosensor) |
| TLC with Biosensor Overlay | nM range | High | Semi-quantitative | Moderate |
| ELISA | Low nM range[8] | High | Quantitative | High |
Experimental Protocols
Extraction of 3-oxo-C10-HSL from Bacterial Culture Supernatant
This protocol is a generalized procedure based on established methods.[1][2]
Materials:
-
Stationary phase bacterial culture
-
Ethyl acetate (acidified with 0.5% v/v glacial acetic acid)
-
Centrifuge and appropriate tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Acetonitrile
-
-20°C freezer
Procedure:
-
Grow the bacterial strain of interest to the stationary phase.
-
Pellet the bacterial cells via centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Carefully decant the supernatant into a clean flask or a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.
-
Mix vigorously for 1-2 minutes, then allow the phases to separate.
-
Collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction of the aqueous phase two more times using fresh acidified ethyl acetate.
-
Pool the collected organic phases.
-
Remove the ethyl acetate using a rotary evaporator or under a gentle stream of nitrogen until the extract is completely dry.
-
Resuspend the dried extract in a small, precise volume of acetonitrile (e.g., 100 µL).
-
Store the final extract at -20°C until further analysis.
TLC with Biosensor Overlay for 3-oxo-C10-HSL Detection
This protocol provides a general workflow based on common laboratory practices.[6][9]
Materials:
-
C18 reversed-phase TLC plate
-
AHL extract and standards
-
Developing solvent (e.g., 60:40 methanol:water)
-
TLC developing chamber
-
Biosensor strain (e.g., Agrobacterium tumefaciens KYC55 or Chromobacterium violaceum CV026)
-
Soft LB agar (~0.8% agar)
-
Incubator
Procedure:
-
Carefully spot a small volume (2-10 µL) of the AHL extract and standards onto the origin line of the C18 reversed-phase TLC plate.
-
Allow the spots to air dry completely.
-
Place the TLC plate into a developing chamber containing the developing solvent.
-
Let the solvent front migrate up the plate until it is near the top edge.
-
Remove the plate from the chamber and allow it to dry completely in a fume hood.
-
Prepare the biosensor overlay by growing the biosensor strain to the exponential phase and then mixing it with molten soft LB agar that has been cooled to approximately 45-50°C.
-
Evenly and quickly pour the biosensor-containing agar over the surface of the developed TLC plate.
-
Allow the agar to fully solidify.
-
Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C) for 18-24 hours.
-
Examine the plate for the appearance of colored or luminescent spots, which indicate the presence of AHLs. The retention factor (Rf) of the spots from the sample can be compared to those of the standards for tentative identification.
Mandatory Visualization
LuxI/LuxR Quorum Sensing Pathway
Caption: LuxI/LuxR-type quorum sensing signaling pathway.
Experimental Workflow for 3-oxo-C10-HSL Quantification
Caption: Workflow for extraction and LC-MS/MS quantification.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
- 3. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive Whole-Cell Biosensor Suitable for Detecting a Variety of N-Acyl Homoserine Lactones in Intact Rhizosphere Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 7. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Visualization of N-Acylhomoserine Lactone-Mediated Cell-Cell Communication between Bacteria Colonizing the Tomato Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and handling of N-(3-oxodecanoyl)-L-homoserine lactone.
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the storage and handling of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 3-oxo-C10-HSL.
| Problem | Possible Cause | Solution |
| Inconsistent or no biological activity in experiments. | Degradation of 3-oxo-C10-HSL: The lactone ring is susceptible to hydrolysis (lactonolysis) at alkaline pH, rendering the molecule inactive.[1][2][3] This degradation is also temperature-dependent, with higher temperatures accelerating hydrolysis.[1][2][4] | - Ensure the pH of your experimental medium is neutral or slightly acidic. Avoid buffers with a pH greater than 7.- Prepare fresh working solutions for each experiment from a frozen stock.- Minimize the time that 3-oxo-C10-HSL is in aqueous solution at room temperature or higher. |
| Improperly prepared stock solution: Using an inappropriate solvent can lead to degradation or poor solubility. | - Use anhydrous DMSO or ethyl acetate acidified with 0.01% glacial acetic acid to prepare stock solutions.[5][6][7]- Avoid using ethanol or other primary alcohols as they can open the lactone ring.[8] | |
| Precipitation of 3-oxo-C10-HSL in aqueous media. | Low aqueous solubility: 3-oxo-C10-HSL is a lipophilic molecule with limited solubility in water. Adding a concentrated stock solution directly to an aqueous buffer can cause it to precipitate. | - When diluting the stock solution into your aqueous medium, ensure vigorous mixing or vortexing.- Do not exceed the solubility limit in your final working solution. If you observe a precipitate, you may need to lower the final concentration.- Consider using a carrier solvent like DMSO, but ensure the final concentration of the solvent is not toxic to your biological system. |
| Difficulty dissolving the lyophilized powder. | Hygroscopic nature of the solvent: If using DMSO that has absorbed water, it can significantly reduce the solubility of 3-oxo-C10-HSL.[5] | - Use freshly opened, anhydrous-grade DMSO to prepare stock solutions.[5]- For high concentrations in DMSO (e.g., 100 mg/mL), sonication may be required to fully dissolve the compound.[5] |
| Variability between experimental replicates. | Uneven distribution of 3-oxo-C10-HSL: If not properly mixed when preparing working solutions, the concentration of the molecule can vary between aliquots. | - Ensure the stock solution is fully thawed and vortexed before making dilutions.- When adding the diluted 3-oxo-C10-HSL to your experimental setup (e.g., wells of a microplate), mix thoroughly. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store lyophilized 3-oxo-C10-HSL?
A: Lyophilized 3-oxo-C10-HSL powder should be stored at -20°C under desiccating conditions. Under these conditions, it is stable for at least two to three years.[1]
Q2: How should I prepare and store stock solutions?
A: It is recommended to prepare stock solutions in anhydrous DMSO at a concentration of 10 mM or higher.[5][9] Alternatively, acidified ethyl acetate can be used.[6][7] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Q3: Can I store stock solutions at 4°C?
A: It is not recommended to store stock solutions at 4°C for extended periods due to the risk of degradation. For short-term use (a few days), this may be acceptable, but for longer-term storage, -20°C or -80°C is required.
Q4: Is 3-oxo-C10-HSL sensitive to light?
A: While not extremely sensitive, it is good practice to protect stock solutions from prolonged exposure to light.
Experimental Procedures
Q5: What is the optimal solvent for my experiments?
A: For preparing concentrated stock solutions, anhydrous DMSO is the most common and effective solvent.[5] For final working solutions in aqueous media, ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
Q6: At what pH is 3-oxo-C10-HSL stable?
A: 3-oxo-C10-HSL is most stable at a neutral to slightly acidic pH. The lactone ring is susceptible to hydrolysis at alkaline pH, which increases with pH and temperature.[1][2]
Q7: How do I add 3-oxo-C10-HSL to my bacterial culture?
A: Add the required volume of your stock solution to the culture medium and mix well to ensure even distribution. It is advisable to add the compound to the medium before inoculating with bacteria.
Data Presentation
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store under desiccating conditions.[1] |
| In Solvent | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[5] |
| -20°C | Up to 1 month | Suitable for shorter-term storage of stock solutions.[5] |
Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | ~100 mg/mL (371.28 mM) | Sonication may be required. Use of anhydrous DMSO is critical.[5] |
| Dimethylformamide (DMF) | ~20 mg/mL | - |
| Chloroform | ~50 mg/mL | - |
| Water | Low solubility | Forms a precipitate at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of 3-oxo-C10-HSL Stock Solution
-
Allow the lyophilized 3-oxo-C10-HSL powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Biofilm Induction Assay
-
Prepare a fresh dilution of 3-oxo-C10-HSL from the frozen stock solution in the appropriate bacterial growth medium.
-
In a 96-well microtiter plate, add the 3-oxo-C10-HSL-containing medium to the test wells. Include control wells with medium and the solvent vehicle (e.g., DMSO) but without 3-oxo-C10-HSL.
-
Inoculate the wells with a diluted overnight culture of the test bacterium (e.g., to an OD600 of 0.05).
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without shaking.
-
After incubation, gently discard the planktonic cells by inverting the plate.
-
Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Quantify the biofilm formation by measuring the absorbance at a wavelength of 570-595 nm using a plate reader.
Visualizations
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "The aqueous stability of N-acyl-L-homoserine lactones, their affinity " by Eric William Ziegler [repository.fit.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
How to account for the lactonolysis of N-acyl homoserine lactones in experimental design.
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the lactonolysis of N-acyl homoserine lactones (AHLs) in experimental design. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is lactonolysis and why is it important in my experiments involving AHLs?
A1: Lactonolysis is the chemical breakdown of the lactone ring in the AHL molecule. This process is primarily driven by hydrolysis, which is significantly influenced by factors such as pH and temperature. The opening of the lactone ring results in the formation of N-acyl homoserine, rendering the molecule inactive as a quorum sensing signal.[1][2][3] Understanding and controlling lactonolysis is critical for obtaining accurate and reproducible experimental results, as the degradation of AHLs can lead to a decrease in their effective concentration and a loss of biological activity.
Q2: How does pH affect the stability of my AHLs?
A2: AHL stability is highly pH-dependent. The rate of lactonolysis increases significantly with an increase in pH (i.e., in alkaline conditions).[1][2] In slightly alkaline conditions (pH > 7.5), which can be reached in bacterial growth media during the stationary phase, significant degradation of AHLs can occur.[1] Conversely, at acidic pH levels (e.g., pH 2.0), the lactone ring is more stable, and the hydrolysis reaction can even be reversed, favoring the closed-ring, active form of the molecule.[2][4]
Q3: What is the impact of temperature on AHL stability?
A3: Higher temperatures accelerate the rate of lactonolysis.[1][2] For example, the rate of hydrolysis of C4-HSL is greater at 37°C compared to 22°C.[1] Therefore, it is crucial to consider the incubation temperature of your experiments and to minimize the exposure of AHLs to elevated temperatures, especially in aqueous solutions.
Q4: Does the structure of the AHL affect its stability?
A4: Yes, the length of the N-acyl side chain and the presence of modifications, such as a 3-oxo group, influence AHL stability. Generally, AHLs with longer N-acyl chains are more stable and less prone to lactonolysis.[1][2] For instance, C4-HSL is turned over more extensively than the longer-chain 3-oxo-C12-HSL.[2] The introduction of a 3-oxo group into the side chain can increase the rate of hydrolysis.[1]
Q5: How should I prepare and store my AHL stock solutions to minimize degradation?
A5: To minimize lactonolysis, AHL stock solutions should be prepared in an appropriate organic solvent and stored under specific conditions.
-
Solvent: Dimethyl sulfoxide (DMSO) and dimethylformamide are suitable solvents for dissolving AHLs.[5][6] Acidified ethyl acetate (e.g., with 0.01% glacial acetic acid or 0.1% formic acid) is also commonly used for extraction and storage.[7][8] The use of primary alcohols like ethanol is not recommended as they can promote the opening of the lactone ring.[5][6]
-
Storage: Stock solutions should be stored at -20°C in glass vials.[5][6][9] For long-term stability of several years, storage at -20°C is recommended.[5][6]
-
Aqueous Solutions: It is not recommended to store AHLs in aqueous solutions for more than one day due to the risk of hydrolysis.[5][6] If aqueous solutions are necessary, they should be prepared fresh before each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity of AHLs | AHL degradation due to lactonolysis. | Verify the pH of your experimental medium; ideally, it should be neutral or slightly acidic. Prepare fresh AHL working solutions from a properly stored stock for each experiment. Minimize the incubation time at elevated temperatures (e.g., 37°C). |
| Loss of AHL signal in bacterial culture supernatants over time | pH of the culture medium has become alkaline during bacterial growth, leading to AHL degradation. | Monitor and buffer the pH of the culture medium. Consider acidifying the supernatant to pH 2.0 to reverse lactonolysis before analysis, though this may affect other components.[2] |
| Precipitation of long-chain AHLs in aqueous solutions | Long-chain AHLs have poor water solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. When preparing the final working solution, ensure the final concentration of the organic solvent is low enough not to affect the biological system.[5] Vortexing the solution before use can help resuspend any precipitate.[7] |
| Variability between experimental replicates | Inconsistent handling of AHL solutions leading to differential degradation. | Standardize protocols for preparing and handling AHL solutions. Ensure all replicates are treated identically in terms of pH, temperature, and incubation time. |
Experimental Protocols
Protocol 1: Preparation of N-Acyl Homoserine Lactone (AHL) Stock Solutions
Objective: To prepare a stable, concentrated stock solution of an AHL for use in biological assays.
Materials:
-
N-acyl homoserine lactone (crystalline solid)
-
Dimethyl sulfoxide (DMSO) or acidified ethyl acetate (0.1% formic acid or 0.01% glacial acetic acid)[7][8]
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of crystalline AHL in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of DMSO or acidified ethyl acetate to achieve the desired stock concentration (e.g., 10-30 mg/mL).[5][6]
-
Vortex the solution until the AHL is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Note: Avoid using ethanol or other primary alcohols as solvents.[5][6]
Protocol 2: Quantification of AHLs using Thin-Layer Chromatography (TLC)
Objective: To separate and detect AHLs from a sample, which can be used to assess their presence and semi-quantitatively estimate their concentration.
Materials:
-
Reversed-phase C18 TLC plates (e.g., RP-18 F254s)[1]
-
Methanol
-
Water
-
AHL standards
-
AHL biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens A136)[1][10]
-
LB agar
-
Sample extract containing AHLs
Procedure:
-
Prepare the mobile phase by mixing methanol and water (e.g., 60:40 vol/vol).[1]
-
Spot a small volume (e.g., 2 µL) of the sample extract and AHL standards onto the baseline of the C18 TLC plate.[8]
-
Develop the TLC plate in a chamber containing the mobile phase until the solvent front reaches the top.
-
Dry the TLC plate completely.
-
Overlay the TLC plate with a thin layer of LB agar seeded with the AHL biosensor strain.
-
Incubate the plate at an appropriate temperature (e.g., 30°C) overnight.
-
AHLs are detected as colored spots (e.g., purple for C. violaceum CV026) on a white background.[1] The location and intensity of the spots can be compared to the standards.
Quantitative Data Summary
Table 1: Relative Rates of Hydrolysis of Different AHLs at 22°C and 37°C
| N-Acyl Homoserine Lactone | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C |
| 3-oxo-C6-HSL | 1.00 | 1.00 |
| C4-HSL | 0.83 | 0.81 |
| C6-HSL | 0.33 | 0.35 |
| C8-HSL | 0.17 | 0.19 |
| Data adapted from Yates et al., 2002. Rates are relative to the hydrolysis of 3-oxo-C6-HSL. |
Visualizations
Caption: The reversible lactonolysis of N-acyl homoserine lactones.
Caption: Recommended experimental workflow for handling AHLs.
Caption: Troubleshooting decision tree for AHL experiments.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Activity of N-acyl Homoserine Lactones, Focusing on N-(3-oxodecanoyl)-L-homoserine lactone
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
N-acyl homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), the cell-density-dependent communication system in Gram-negative bacteria. This system orchestrates the expression of genes controlling virulence, biofilm formation, and other collective behaviors. The structure of an AHL, particularly the length and modification of its acyl side chain, dictates its specificity and activity. This guide provides a comparative analysis of the biological activity of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) alongside other common AHLs, supported by experimental data and detailed protocols.
Comparative Biological Activity of AHLs
The activity of AHLs can be broadly categorized as agonistic (activating QS receptors) or antagonistic (inhibiting QS receptors). This activity is highly dependent on the specific bacterial species and its corresponding LuxR-type receptor. The length of the acyl chain and the presence of a substitution (e.g., a 3-oxo or 3-hydroxy group) are critical determinants of an AHL's function.[1][2]
Long-chain AHLs, particularly those with a 3-oxo substitution, are often potent activators of specific QS systems, such as the LasR receptor in Pseudomonas aeruginosa.[3] Conversely, structural variations can lead to antagonistic activity, where a molecule binds to the receptor but does not trigger the downstream signaling cascade, thereby inhibiting the native ligand.[4][5]
Table 1: Agonistic Activity of Selected AHLs
This table summarizes the half-maximal effective concentrations (EC50) for the activation of the LasR receptor, a key QS regulator in Pseudomonas aeruginosa. Lower EC50 values indicate higher potency.
| N-acyl Homoserine Lactone (AHL) | Acyl Chain | 3-Position | EC50 (LasR Activation) | Reference(s) |
| N-(3-oxododecanoyl)-L-HSL (3-oxo-C12-HSL) | C12 | Oxo | ~9 nM | [3] |
| N-(3-oxodecanoyl)-L-HSL (3-oxo-C10-HSL) | C10 | Oxo | Potent Agonist (structurally similar to 3-oxo-C12-HSL) | [6][7] |
| N-butanoyl-L-HSL (C4-HSL) | C4 | Unsubstituted | No significant activation | [3] |
| N-(3-oxohexanoyl)-L-HSL (3-oxo-C6-HSL) | C6 | Oxo | Weak Agonist | [7] |
| N-decanoyl-L-HSL (C10-HSL) | C10 | Unsubstituted | Lower potency than 3-oxo-C10-HSL | [4] |
Note: Direct EC50 values for 3-oxo-C10-HSL on LasR are not consistently reported in a single comparative study, but its structural similarity to the native ligand 3-oxo-C12-HSL suggests high agonistic activity.[6]
Table 2: Antagonistic and Biofilm-Modulating Activities of Selected AHLs
This table highlights the inhibitory concentration (IC50) against specific QS receptors and observed effects on biofilm formation.
| N-acyl Homoserine Lactone (AHL) | Target Receptor/Organism | Activity Type | Concentration | Effect | Reference(s) |
| N-(3-oxodecanoyl)-L-HSL (3-oxo-C10-HSL) | Vibrio alginolyticus | Biofilm Modulation | 10-20 µM | Induces/Enhances Biofilm | [8] |
| N-(3-oxodecanoyl)-L-HSL (3-oxo-C10-HSL) | Vibrio alginolyticus | Biofilm Modulation | 40-100 µM | Inhibits Biofilm | [8] |
| N-decanoyl-L-HSL (C10-HSL) | CviR (C. violaceum) | Antagonist | IC50: 208 nM | Inhibits violacein production | [4] |
| N-dodecanoyl-L-HSL (C12-HSL) | CviR (C. violaceum) | Antagonist | IC50: 494 nM | Inhibits violacein production | [4] |
| N-(3-oxododecanoyl)-L-HSL (3-oxo-C12-HSL) | P. aeruginosa | Biofilm Modulation | >50% reduction | Inhibits biofilm when QS is blocked | [9] |
Signaling Pathways and Experimental Workflows
The interaction of AHLs with their cognate receptors triggers a cascade of gene expression. Understanding these pathways and the methods to study them is fundamental for research in this field.
Quorum Sensing Signaling Pathway in P. aeruginosa
Pseudomonas aeruginosa employs a hierarchical QS system, primarily regulated by the las and rhl systems. The las system, which responds to 3-oxo-C12-HSL, is at the top of the hierarchy and activates the rhl system, which in turn responds to C4-HSL. 3-oxo-C10-HSL, being structurally similar to 3-oxo-C12-HSL, is expected to primarily interact with the LasR receptor.[6][10]
Caption: Hierarchical LasR/RhlR quorum sensing circuit in P. aeruginosa.
Experimental Workflow: AHL Activity Bioassay
A common method to quantify AHL activity is through the use of a biosensor strain, such as Agrobacterium tumefaciens KYC55. This strain lacks the ability to produce its own AHLs but contains a reporter gene (lacZ) that is activated upon sensing exogenous AHLs.[11][12]
Caption: General workflow for detecting AHL activity using a plate-based biosensor.
Experimental Protocols
Detailed and reproducible protocols are crucial for comparative studies. Below are methodologies for key experiments cited in this guide.
Protocol 1: AHL Activity Bioassay using A. tumefaciens KYC55
This protocol is adapted for detecting a broad range of AHLs with high sensitivity.[11][12][13]
Materials:
-
Agrobacterium tumefaciens KYC55 biosensor strain.
-
Minimal Glutamate Mannitol (MGM) broth and agar.
-
Spectinomycin (50 µg/mL).
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution.
-
AHL standards and experimental samples.
-
Petri dishes.
Procedure:
-
Prepare Biosensor Culture: Inoculate A. tumefaciens KYC55 into MGM broth containing spectinomycin and incubate at 28°C with shaking for 24 hours.
-
Prepare Biosensor Plates: Autoclave MGM agar and cool to approximately 50°C. Add spectinomycin and X-gal to the molten agar. Add the overnight KYC55 culture to the agar, mix gently, and pour into petri dishes. Allow the soft agar to solidify.
-
Sample Application: Spot 5-10 µL of AHL standards or sterile-filtered bacterial culture supernatants onto the surface of the solidified biosensor plates.
-
Incubation: Incubate the plates at 28°C for 48-72 hours.
-
Data Analysis: The presence of active AHLs will be indicated by the development of a blue color, resulting from the cleavage of X-gal by β-galactosidase. For agonistic activity, quantify the diameter of the blue zone. For antagonistic assays, co-spot the test compound with a known concentration of an agonist and observe the reduction in the blue zone diameter.
Protocol 2: Biofilm Formation Assay (Crystal Violet Method)
This protocol quantifies total biofilm biomass on an abiotic surface.[8]
Materials:
-
96-well polystyrene microtiter plates.
-
Bacterial strain of interest.
-
Appropriate liquid growth medium.
-
AHL solutions or other test compounds.
-
0.1% (w/v) Crystal Violet solution.
-
30% (v/v) Acetic Acid or 95% Ethanol.
-
Phosphate-buffered saline (PBS).
-
Plate reader.
Procedure:
-
Inoculation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a standardized OD600 (e.g., 0.05).
-
Treatment: Add 200 µL of the diluted bacterial culture to each well of a 96-well plate. Add different concentrations of AHLs or test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO) and a media-only blank.
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Final Wash: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Air dry the plate completely.
-
Quantification: Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well. Incubate for 15 minutes with gentle shaking. Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
Protocol 3: Elastase Activity Assay (Elastin-Congo Red Method)
This assay measures the activity of LasB elastase, a key virulence factor in P. aeruginosa, which is often regulated by QS.[14][15]
Materials:
-
Elastin-Congo Red (ECR) substrate.
-
Tris-HCl buffer (50 mM, pH 7.4) with 0.5 mM CaCl₂.
-
Bacterial culture supernatants.
-
Spectrophotometer.
Procedure:
-
Prepare Supernatants: Grow P. aeruginosa cultures with and without test compounds to the desired growth phase (e.g., stationary phase). Centrifuge the cultures to pellet the cells and collect the supernatant. Filter-sterilize the supernatant through a 0.22 µm filter.
-
Prepare Reaction: Prepare a 2X ECR solution (e.g., 20 mg/mL in Tris-HCl buffer). In a microcentrifuge tube, mix the bacterial supernatant (can be diluted 1:10) with an equal volume of the 2X ECR solution. The final ECR concentration is typically 10 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C with shaking for several hours (e.g., 4 to 20 hours), protected from light.
-
Stop Reaction & Measure: Stop the reaction by placing tubes on ice. Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the un-degraded ECR substrate.
-
Quantification: Carefully transfer the supernatant, which contains the soluble Congo Red dye released by elastase activity, to a cuvette or 96-well plate. Measure the absorbance at 495 nm. A higher absorbance corresponds to higher elastase activity.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]
- 10. espace.inrs.ca [espace.inrs.ca]
- 11. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays for Studying Pseudomonas aeruginosa Secreted Proteases [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Dialogue: A Comparative Guide to the Structure-Activity Relationship of N-(3-oxodecanoyl)-L-homoserine lactone and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
N-(3-oxodecanoyl)-L-homoserine lactone (C10-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing (QS). This process allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating virulence, biofilm formation, and antibiotic resistance. The critical role of C10-HSL in orchestrating bacterial behavior has made it and its synthetic analogs prime targets for the development of novel anti-infective agents that disrupt QS pathways. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of C10-HSL and its synthetic derivatives, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Key Determinants of Activity: A Structural Perspective
The biological activity of N-acyl homoserine lactone (AHL) molecules, including C10-HSL, is exquisitely dependent on their molecular architecture. Modifications to three key regions—the acyl side chain, the 3-oxo group, and the homoserine lactone (HSL) ring—can dramatically alter their function, converting them from potent activators to inhibitors of QS-regulated processes.
The Acyl Side Chain: The length and functionality of the acyl side chain are critical for receptor binding and specificity. For many QS receptors, an optimal chain length exists for maximal activation. Deviations from this optimal length, either by shortening or elongating the chain, can lead to a decrease in agonistic activity and, in some cases, a switch to antagonistic behavior. The introduction of unsaturation or functional groups within the side chain can also significantly impact activity.
The 3-Oxo Group: The presence of a carbonyl group at the C3 position of the acyl chain is a common feature of many AHLs and is often crucial for high-affinity binding to the cognate LuxR-type receptor. Removal or modification of this group typically reduces or abolishes agonistic activity.
The Homoserine Lactone Ring: The lactone ring is the conserved core of AHL signaling molecules and is essential for their biological function. The stereochemistry of the chiral center at the C3 position of the lactone ring is critical, with the L-enantiomer being the biologically active form. Opening of the lactone ring, which can occur at high pH, renders the molecule inactive.
Comparative Performance: Quantitative Insights
The following tables summarize the quantitative data on the activity of C10-HSL and its synthetic analogs in modulating QS systems, primarily in the model organisms Pseudomonas aeruginosa and Chromobacterium violaceum. The data is presented as EC50 (half-maximal effective concentration for agonists) and IC50 (half-maximal inhibitory concentration for antagonists) values.
Table 1: Activity of C10-HSL Analogs on LasR Receptor in P. aeruginosa
| Compound | Modification | EC50 (nM) | IC50 (µM) | Reference |
| N-(3-oxodecanoyl)-L-HSL (C10-HSL) | Native Ligand | ~10-100 | - | [1] |
| N-decanoyl-L-HSL | No 3-oxo group | >10,000 | - | [1] |
| N-(3-oxododecanoyl)-L-HSL (3-oxo-C12-HSL) | Longer acyl chain | 9 | - | [2] |
| N-(3-oxooctanoyl)-L-HSL (3-oxo-C8-HSL) | Shorter acyl chain | ~300 | - | [1] |
| 3-oxo-C12-2-amino-4-chlorophenol | HSL ring replacement | - | 28.2 | [2] |
Table 2: Quorum Sensing Inhibitory Activity of C10-HSL Analogs in C. violaceum
| Compound | Modification | Concentration | % Violacein Inhibition | Reference |
| N-(3-oxodecanoyl)-L-HSL (C10-HSL) | - | 1 mg/mL | Significant inhibition | [3] |
| N-(2-hexadecynoyl)-L-HSL | Modified acyl chain | 0.5 mg/mL | Significant inhibition | [3] |
| N-(6-decynoyl)-L-HSL | Modified acyl chain | 0.25 mg/mL | Significant inhibition | [3] |
Experimental Protocols
A fundamental method for screening and quantifying the anti-QS activity of C10-HSL analogs is the violacein inhibition assay using the reporter strain Chromobacterium violaceum.
Violacein Inhibition Assay Protocol[3][4]
1. Preparation of Bacterial Culture:
-
Inoculate a single colony of Chromobacterium violaceum (e.g., ATCC 12472) into 5 mL of Luria-Bertani (LB) broth.
-
Incubate the culture overnight at 30°C with shaking (220 rpm).
2. Assay Setup:
-
Prepare a fresh subculture of C. violaceum and grow it to an optical density at 600 nm (OD600) of approximately 0.4-0.6.
-
In a 96-well microtiter plate, add 180 µL of fresh LB broth to each well.
-
Add 20 µL of the test compounds (C10-HSL analogs) at various concentrations to the respective wells. Include a positive control (a known QS inhibitor) and a negative control (solvent vehicle, e.g., DMSO).
-
Add 20 µL of the C. violaceum subculture to each well.
3. Incubation:
-
Incubate the microtiter plate at 30°C for 24-48 hours with gentle shaking.
4. Quantification of Violacein:
-
After incubation, measure the OD600 of each well to assess bacterial growth.
-
To quantify violacein, add 200 µL of 10% SDS to each well and mix thoroughly to lyse the cells.
-
Add 200 µL of water-saturated n-butanol to each well, mix vigorously, and centrifuge the plate to separate the phases.
-
Transfer 150 µL of the upper butanol layer (containing the violacein) to a new 96-well plate.
-
Measure the absorbance at 585 nm (the maximum absorbance of violacein).
5. Data Analysis:
-
Normalize the violacein production (A585) to bacterial growth (OD600).
-
Calculate the percentage of violacein inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value for each active compound.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow described in this guide.
Caption: Quorum sensing cascade in Pseudomonas aeruginosa.
References
Comparative analysis of gene expression profiles in response to N-(3-oxodecanoyl)-L-homoserine lactone.
A comprehensive guide for researchers, scientists, and drug development professionals on the cellular impact of the quorum-sensing molecule N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL).
This guide provides a comparative analysis of gene expression profiles in host cells, particularly macrophages, in response to 3-oxo-C10-HSL and its close analog, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). These bacterial signaling molecules, pivotal in quorum sensing, have been shown to significantly modulate host immune responses and cellular signaling pathways.
Quantitative Gene Expression Analysis
This compound has been demonstrated to modulate the expression of key inflammatory genes in mammalian macrophages. The following table summarizes the observed downregulation of cytokine and chemokine mRNA levels in RAW264.7 macrophages following treatment with 3-oxo-C10-HSL.
| Gene | Cell Line | Treatment Conditions | Fold Change (Relative to Control) | p-value | Reference |
| Interleukin-6 (IL-6) | RAW264.7 | 25 µmol/L 3-oxo-C10-HSL + 100 ng/mL LPS for 12h | Dose-dependent decrease | <0.05 | [1] |
| Interleukin-1β (IL-1β) | RAW264.7 | 25 µmol/L 3-oxo-C10-HSL + 100 ng/mL LPS for 12h | Dose-dependent decrease | <0.05 | [1] |
| Tumor Necrosis Factor-α (TNF-α) | RAW264.7 | 25 µmol/L 3-oxo-C10-HSL + 100 ng/mL LPS for 12h | Dose-dependent decrease | <0.05 | [1] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | RAW264.7 | 25 µmol/L 3-oxo-C10-HSL + 100 ng/mL LPS for 12h | Dose-dependent decrease | <0.05 | [1] |
Key Signaling Pathways Modulated by this compound
The immunomodulatory effects of 3-oxo-C10-HSL and its analogs are mediated through the modulation of critical intracellular signaling pathways. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB signaling pathway in RAW264.7 macrophages.[1] This inhibition is achieved by preventing the phosphorylation of the p65 subunit of NF-κB, a crucial step for its nuclear translocation and subsequent activation of pro-inflammatory gene transcription.[1]
p38 MAPK Signaling Pathway
The closely related molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), has been demonstrated to activate the p38 MAPK signaling pathway in human macrophages.[2][3] This activation is linked to an increase in the phagocytic capacity of these immune cells.[2][3]
Experimental Protocols
The following section outlines the general methodologies employed in the studies cited for the analysis of gene expression in response to this compound.
Cell Culture and Treatment
Murine macrophage cell line RAW264.7 is a commonly used model.
-
Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For gene expression analysis, cells are typically seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with the desired concentration of this compound (e.g., 25 µmol/L), often in combination with an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 100 ng/mL), for a specified duration (e.g., 12 hours).[1] A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: The relative mRNA expression levels of target genes are quantified by real-time PCR using a SYBR Green-based detection method. Gene-specific primers are used for amplification. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or β-actin). The relative fold change in gene expression is calculated using the 2-ΔΔCt method.[1]
Western Blot Analysis for Signaling Pathway Components
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., phospho-p65, total p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound on macrophage gene expression and signaling.
References
- 1. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone stimulates phagocytic activity in human macrophages through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Influence of Acyl Chain Length on the Biological Activity of N-Acyl-Homoserine Lactones Compared to N-(3-oxodecanoyl)-L-homoserine lactone
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intricate world of bacterial communication, or quorum sensing (QS), is largely mediated by a class of signaling molecules known as N-acyl-homoserine lactones (AHLs). The specificity of these signals is crucial for regulating a wide array of collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. A key determinant of this specificity lies in the structure of the AHL molecule, particularly the length of its acyl chain. This guide provides a comprehensive comparison of the biological activity of AHLs with varying acyl chain lengths relative to the well-characterized signaling molecule, N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL).
Quantitative Comparison of Biological Activity
The biological activity of AHLs is often assessed by their ability to either activate (agonize) or inhibit (antagonize) the activity of LuxR-type transcriptional regulators. The following tables summarize quantitative data from various studies, comparing the effects of different AHLs to 3-oxo-C10-HSL.
Table 1: Agonistic Activity of AHLs in Reporter Gene Assays
| AHL Compound | Acyl Chain Length | Target Receptor | EC50 (nM) | % Activation Relative to Native Ligand | Reference |
| This compound (3-oxo-C10-HSL) | C10 (oxo) | LasR | ~10-50 | 100% | [1][2] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | C6 | LasR | >10,000 | <10% | [1] |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | C8 | LasR | ~500-1000 | ~50% | [1] |
| N-Dodecanoyl-L-homoserine lactone (C12-HSL) | C12 | LasR | ~5-20 | ~110% | [1][3] |
| N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | C6 (oxo) | LasR | ~1000-5000 | ~20% | [1] |
| N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | C8 (oxo) | LasR | ~50-100 | ~80% | [1][3] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | C12 (oxo) | LasR | ~1-10 | ~120% | [1][2][3] |
Table 2: Antagonistic Activity of AHLs against 3-oxo-C10-HSL Activity
| Antagonist AHL | Acyl Chain Length | Target Receptor | IC50 (µM) | % Inhibition of 3-oxo-C10-HSL Activity | Reference |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | C4 | LasR | >100 | <20% | [1] |
| N-Decanoyl-L-homoserine lactone (C10-HSL) | C10 | LasR | ~10-50 | ~60-80% (at high concentrations) | [1] |
| N-Tetradecanoyl-L-homoserine lactone (C14-HSL) | C14 | LasR | ~5-15 | ~70-90% | [1] |
Note: The precise EC50 and IC50 values can vary depending on the specific bacterial reporter strain and assay conditions used.
Signaling Pathways and Mechanisms of Action
The canonical quorum-sensing system in many Gram-negative bacteria, such as Pseudomonas aeruginosa, involves the LuxI-type synthase (e.g., LasI) and the LuxR-type transcriptional regulator (e.g., LasR). The acyl chain length of the AHL plays a critical role in the binding affinity and subsequent activation or inhibition of the LuxR-type receptor.
Agonistic Activity
AHLs with acyl chains of optimal length and structure bind to the ligand-binding domain of the LuxR-type receptor, inducing a conformational change that promotes dimerization and subsequent binding to specific DNA sequences (lux boxes), leading to the transcription of target genes. For the LasR receptor, AHLs with longer acyl chains (C10-C14), particularly those with a 3-oxo modification, generally exhibit the highest binding affinity and strongest agonistic activity.[1][3]
Antagonistic Activity
AHLs with shorter or significantly longer acyl chains, or those lacking the 3-oxo modification, can act as antagonists. These molecules may bind to the same site on the receptor but fail to induce the necessary conformational change for activation. By occupying the binding site, they prevent the native agonist from binding, thereby inhibiting quorum sensing-regulated gene expression.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of AHL biological activity. Below are protocols for two common assays.
AHL Biosensor Assay using Agrobacterium tumefaciens
This assay utilizes a reporter strain of A. tumefaciens (e.g., NTL4) that carries a lacZ reporter gene under the control of a TraR-dependent promoter. TraR is a LuxR homolog that responds to a broad range of AHLs.
Materials:
-
Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4))
-
AT minimal medium
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
AHL standards and test compounds
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow the A. tumefaciens reporter strain overnight in AT minimal medium at 28°C with appropriate antibiotics.
-
Dilute the overnight culture to an OD600 of 0.1 in fresh AT minimal medium.
-
In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of AHL standards or test compounds at various concentrations to the wells. Include a negative control (solvent only) and a positive control (a known agonist like 3-oxo-C8-HSL).
-
Incubate the plate at 28°C for 4-6 hours.
-
Add 40 µL of X-Gal solution (20 mg/mL in dimethylformamide) to each well.
-
Continue incubation at 28°C and monitor the development of blue color.
-
Quantify the β-galactosidase activity by measuring the absorbance at 600 nm (for cell density) and 420 nm (for o-nitrophenol production after cell lysis and addition of ONPG).
-
Calculate Miller units to express β-galactosidase activity.
Violacein Inhibition Assay using Chromobacterium violaceum
This assay is used to screen for antagonists of QS. C. violaceum produces a purple pigment, violacein, in response to short-chain AHLs. Antagonists will inhibit this pigment production. A common mutant strain, CV026, is used which is unable to produce its own AHLs but will produce violacein in the presence of exogenous short-chain AHLs.[4][5]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar and broth
-
A short-chain AHL agonist (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL)
-
Test compounds (potential antagonists)
-
Sterile paper discs
-
Ethanol for dissolving compounds
Procedure:
-
Prepare LB agar plates supplemented with a sub-maximal inducing concentration of C6-HSL (e.g., 100 nM).
-
Spread an overnight culture of C. violaceum CV026 evenly onto the surface of the agar plates.
-
Allow the plates to dry.
-
Apply sterile paper discs to the agar surface.
-
Pipette a known amount of the test compound dissolved in ethanol onto each disc. Use ethanol as a negative control.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe the plates for zones of violacein inhibition (clear halos) around the paper discs. The diameter of the halo is proportional to the antagonistic activity of the compound.
Conclusion
The acyl chain length of N-acyl-homoserine lactones is a critical determinant of their biological activity. Generally, for LuxR-type receptors like LasR, which responds to 3-oxo-C10-HSL, longer acyl chains (C10-C14), often with a 3-oxo modification, are potent agonists. In contrast, AHLs with shorter acyl chains (C4-C8) or very long chains (C16-C18) often exhibit weaker agonistic or even antagonistic properties. This structure-activity relationship is fundamental for understanding bacterial communication and provides a rational basis for the design of novel quorum sensing modulators for therapeutic and biotechnological applications. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in this dynamic field.
References
- 1. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of N-(3-oxodecanoyl)-L-homoserine lactone with quorum sensing molecules from other bacterial species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) with other well-characterized quorum sensing (QS) molecules from key bacterial species. The objective is to offer a comprehensive resource detailing their structure, function, and the experimental methodologies used for their characterization, thereby aiding in the research and development of novel anti-infective therapies.
Introduction to Quorum Sensing
Quorum sensing is a cell-to-cell communication process that bacteria use to monitor their population density and coordinate collective behaviors. This regulation is mediated by small signaling molecules called autoinducers. Once a threshold concentration of an autoinducer is reached, it triggers the expression of specific genes, leading to synchronized activities such as biofilm formation, virulence factor production, and bioluminescence.
N-acyl-homoserine lactones (AHLs) are a prominent class of quorum sensing molecules primarily utilized by Gram-negative bacteria. These molecules share a common homoserine lactone ring but differ in the length and modification of their acyl side chain, which confers specificity to the signaling system. This guide focuses on this compound (3-oxo-C10-HSL) and compares it with key quorum sensing molecules from Pseudomonas aeruginosa, Vibrio fischeri, and the peptide-based system of the Gram-positive bacterium Staphylococcus aureus.
Comparison of Quorum Sensing Molecules
The following table summarizes the key characteristics of 3-oxo-C10-HSL and other selected quorum sensing molecules.
| Feature | This compound (3-oxo-C10-HSL) | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) & N-butanoyl-L-homoserine lactone (C4-HSL) | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Autoinducing Peptides (AIPs) |
| Bacterial Species | Vibrio anguillarum[1] | Pseudomonas aeruginosa[2] | Vibrio fischeri[1] | Staphylococcus aureus[3][4] |
| Chemical Class | N-acyl-homoserine lactone (AHL) | N-acyl-homoserine lactone (AHL) | N-acyl-homoserine lactone (AHL) | Thiolactone peptide |
| Biosynthesis Synthase | VanI (LuxI homolog) | LasI (for 3-oxo-C12-HSL), RhlI (for C4-HSL)[5] | LuxI[6] | AgrD (precursor), AgrB (processing)[3][7] |
| Cognate Receptor | VanR (LuxR homolog) | LasR (for 3-oxo-C12-HSL), RhlR (for C4-HSL)[5] | LuxR[8] | AgrC (transmembrane histidine kinase)[9] |
| Key Regulated Processes | Virulence factor production | Virulence factor production (elastase, pyocyanin), biofilm formation[5][10] | Bioluminescence, colonization[8][11] | Virulence factor production (toxins, proteases), biofilm formation[4][8] |
| Cross-species Communication | Can activate some other LuxR-type receptors. | Hierarchical system; LasR/3-oxo-C12-HSL regulates the RhlR/C4-HSL system.[5] | Can activate some other LuxR-type receptors. | Group-specific activation and cross-group inhibition within S. aureus strains. |
Signaling Pathways
The signaling pathways for these quorum sensing systems illustrate the diversity in molecular mechanisms for regulating gene expression in response to cell density.
Figure 1. Simplified signaling pathway for this compound (3-oxo-C10-HSL).
Figure 2. Simplified signaling pathway for Staphylococcus aureus Autoinducing Peptides (AIPs).
Experimental Protocols
Detailed methodologies are crucial for the reproducible comparison of quorum sensing molecules. Below are protocols for key experiments used to characterize and compare their activity.
Reporter Gene Assay for AHL Activity
This assay is used to quantify the ability of an AHL to activate its cognate LuxR-type receptor and induce gene expression.
a. Principle: A reporter strain, typically E. coli, is engineered to express a LuxR-type receptor and a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a promoter that is activated by the AHL-receptor complex. The activity of the reporter protein is proportional to the concentration and potency of the AHL.
b. Detailed Protocol:
-
Prepare Reporter Strain: Grow an overnight culture of the E. coli reporter strain containing the appropriate plasmids (one for the LuxR homolog and one for the reporter gene) in LB broth with selective antibiotics at 37°C with shaking.
-
Assay Setup: The following day, dilute the overnight culture 1:100 in fresh LB broth with antibiotics.
-
AHL Addition: In a 96-well microtiter plate, add serial dilutions of the test AHL (e.g., 3-oxo-C10-HSL) and control AHLs to the diluted reporter strain culture. Include a negative control with no added AHL.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for gene expression.
-
Measurement:
-
For a β-galactosidase reporter, measure the optical density at 600 nm (OD600) to assess cell growth. Then, lyse the cells and perform a standard β-galactosidase assay (e.g., using ONPG as a substrate) and measure absorbance at 420 nm. Normalize the β-galactosidase activity to the cell density.
-
For a GFP reporter, measure the OD600 and the fluorescence (excitation ~485 nm, emission ~520 nm). Normalize the fluorescence to the cell density.
-
-
Data Analysis: Plot the normalized reporter activity against the AHL concentration to generate a dose-response curve and determine the EC50 (the concentration of AHL that elicits a half-maximal response).
Biofilm Formation Assay
This assay quantifies the ability of a quorum sensing molecule to induce or inhibit biofilm formation.
a. Principle: Bacteria are grown in a microtiter plate in the presence or absence of the test molecule. After a period of incubation, planktonic (free-floating) cells are washed away, and the remaining adherent biofilm is stained with crystal violet. The amount of retained stain is proportional to the amount of biofilm formed.
b. Detailed Protocol:
-
Prepare Bacterial Culture: Grow an overnight culture of the test bacterial strain (e.g., Pseudomonas aeruginosa) in a suitable medium (e.g., TSB) at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:100 in fresh medium.
-
Molecule Addition: In a 96-well flat-bottom microtiter plate, add the diluted bacterial culture and the test quorum sensing molecule at various concentrations. Include positive and negative controls.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours.
-
Washing: Carefully remove the culture medium and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Transfer the solubilized stain to a new microtiter plate and measure the absorbance at a wavelength of approximately 570 nm using a plate reader.[3][11][12][13]
Virulence Factor Expression Assay (e.g., Protease Activity)
This assay measures the effect of a quorum sensing molecule on the production of a specific virulence factor.
a. Principle: The bacterial strain is grown in the presence of the test molecule, and the supernatant is assayed for the activity of an extracellular virulence factor, such as a protease.
b. Detailed Protocol:
-
Bacterial Growth: Grow the bacterial strain in a suitable medium with and without the test quorum sensing molecule to a specific growth phase (e.g., stationary phase).
-
Supernatant Collection: Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
Protease Assay (Azocasein Method):
-
Prepare a reaction mixture containing the bacterial supernatant and a substrate solution (e.g., azocasein in a suitable buffer).
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested substrate.
-
Centrifuge to pellet the precipitate and transfer the supernatant (containing the colored, digested fragments) to a new tube.
-
Add NaOH to develop the color.
-
Measure the absorbance at a wavelength of approximately 440 nm.
-
-
Data Analysis: Compare the protease activity in the presence and absence of the quorum sensing molecule.
Experimental Workflow Diagram
Figure 3. General experimental workflow for comparing quorum sensing molecule activity.
Conclusion
The study of this compound and its comparison with other bacterial quorum sensing molecules provides valuable insights into the diversity and specificity of bacterial communication systems. While AHLs like 3-oxo-C10-HSL share a common structural scaffold, subtle variations in the acyl side chain lead to significant differences in their biological activity and receptor specificity. In contrast, Gram-positive bacteria such as Staphylococcus aureus have evolved distinct peptide-based signaling systems. Understanding these differences is paramount for the development of targeted anti-quorum sensing strategies that can disrupt bacterial pathogenesis without exerting selective pressure for resistance, a critical goal in the post-antibiotic era. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers in this dynamic field.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of Quorum Sensing System on Virulence Factors Production in Pseudomonas aeruginosa - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 4. A Comparative Analysis of Synthetic Quorum Sensing Modulators in Pseudomonas aeruginosa: New Insights into Mechanism, Active Efflux Susceptibility, Phenotypic Response, and Next-Generation Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Comparative Analysis of Synthetic Quorum Sensing Modulators in Pseudomonas aeruginosa: New Insights into Mechanism, Active Efflux Susceptibility, Phenotypic Response, and Next-Generation Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. 4.6. Bacterial Biofilm Formation Assay [bio-protocol.org]
- 13. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(3-oxodecanoyl)-L-homoserine lactone and its Hydroxylated Counterparts in Immune Modulation
For Immediate Release
A detailed comparative analysis of the quorum sensing molecule N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) and its hydroxylated counterparts reveals significant immunomodulatory activities relevant to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of their effects on immune cells, supported by experimental data and detailed methodologies.
Comparative Biological Effects
N-acyl-homoserine lactones (AHSL) are a class of signaling molecules involved in bacterial quorum sensing, but they also exert considerable influence on eukaryotic host cells, particularly immune cells. The structure of the acyl side chain, including its length and modifications at the C-3 position, plays a crucial role in determining their biological activity.
This compound (3-oxo-C10-HSL) has demonstrated potent anti-inflammatory effects. Studies on RAW264.7 macrophages have shown that 3-oxo-C10-HSL can significantly inhibit the inflammatory response induced by lipopolysaccharide (LPS)[1]. This is characterized by a dose-dependent reduction in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1) at both the messenger RNA (mRNA) and protein levels[1].
Hydroxylated Counterparts , such as N-(3-hydroxydecanoyl)-L-homoserine lactone (3-hydroxy-C10-HSL), are also recognized for their immunomodulatory properties. Structure-activity relationship studies on a range of synthetic analogues of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a longer-chain analogue of 3-oxo-C10-HSL, have indicated that acylated L-homoserine lactones with an 11 to 13-carbon side chain featuring either a 3-oxo or a 3-hydroxy group exhibit optimal immunosuppressive activity[2]. This suggests that 3-hydroxy-C10-HSL likely possesses comparable, potent immunomodulatory and anti-inflammatory capabilities. However, direct comparative studies quantifying the effects of 3-oxo-C10-HSL and 3-hydroxy-C10-HSL within the same experimental system are not extensively available in the current literature.
Quantitative Data on Immunomodulatory Effects
The following table summarizes the observed effects of 3-oxo-C10-HSL on cytokine production in LPS-stimulated RAW264.7 macrophages. While direct quantitative data for 3-hydroxy-C10-HSL from a comparative study is not available, its expected activity based on structure-activity relationship studies is noted.
| Molecule | Target Cell Line | Stimulant | Concentration of Molecule | Observed Effect on Pro-inflammatory Cytokines (IL-6, TNF-α) | Reference |
| This compound (3-oxo-C10-HSL) | RAW264.7 Macrophages | LPS (100 ng/mL) | 12.5, 25, 50 µmol/L | Dose-dependent decrease in mRNA and protein levels. | [1] |
| N-(3-hydroxydecanoyl)-L-homoserine lactone (3-hydroxy-C10-HSL) | - | - | - | Expected to have significant immunosuppressive and anti-inflammatory activity. | [2] |
Signaling Pathways
The immunomodulatory effects of 3-oxo-C10-HSL are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . Experimental evidence shows that 3-oxo-C10-HSL inhibits the phosphorylation of the p65 subunit of NF-κB in LPS-stimulated macrophages, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes[1].
Due to structural similarities, it is plausible that hydroxylated counterparts like 3-hydroxy-C10-HSL also interact with key inflammatory signaling pathways such as the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways to exert their immunomodulatory effects.
References
Safety Operating Guide
Personal protective equipment for handling N-(3-oxodecanoyl)-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for N-(3-oxodecanoyl)-L-homoserine lactone, a common quorum-sensing signaling molecule. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as Acute Toxicity, Oral Category 4, and is harmful if swallowed.[1][2] The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents eye exposure to powder particles. |
| Respiratory Protection | NIOSH-approved N95 dust mask | Minimizes inhalation of the powdered compound.[1][3] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[4] |
II. Step-by-Step Operational Plan for Safe Handling
This section outlines the procedural workflow for handling this compound from receipt to disposal.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in its original, tightly sealed container in a freezer at -20°C for long-term stability.[5][6] The storage area should be clearly labeled.
B. Preparation and Weighing
-
Designated Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a balance enclosure, to control dust.
-
Pre-Weighing:
-
Tare a clean, dry weighing vessel (e.g., weigh boat or microcentrifuge tube) on an analytical balance.
-
Never weigh chemicals directly on the balance pan.[7]
-
-
Aliquoting:
-
Inside the fume hood, carefully transfer the desired amount of this compound to the tared vessel using a clean spatula.
-
Keep the primary container closed as much as possible to minimize exposure and prevent contamination.
-
Close the weighing vessel before removing it from the fume hood for re-weighing.
-
-
Decontamination of Tools: Clean spatulas and other reusable equipment with an appropriate solvent (e.g., 70% ethanol) and dry thoroughly after use.
C. Dissolving the Compound
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).
-
Procedure:
-
In a fume hood, add the appropriate volume of solvent to the vessel containing the weighed powder.
-
Cap the vessel securely and vortex or sonicate until the compound is fully dissolved.
-
Solutions can generally be handled on a standard laboratory bench, as the risk of aerosolization is significantly reduced.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste through your institution's hazardous waste management program. Do not discard in regular trash. |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | Place in a designated, sealed waste bag for chemical waste. |
| Liquid Waste (Solutions) | Collect in a clearly labeled, sealed waste container for organic solvent waste. Do not pour down the drain. |
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.
IV. Experimental Workflow Diagram
The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 3. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 4. uwlax.edu [uwlax.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. cerritos.edu [cerritos.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
